Product packaging for Ziritaxestat(Cat. No.:CAS No. 1628260-79-6)

Ziritaxestat

Cat. No.: B607656
CAS No.: 1628260-79-6
M. Wt: 588.7 g/mol
InChI Key: REQQVBGILUTQNN-UHFFFAOYSA-N
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Description

Ziritaxestat is under investigation in clinical trial NCT03798366 (A Clinical Study to Test How Effective and Safe GLPG1690 is for Patients With Systemic Sclerosis).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
an autotaxin inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33FN8O2S B607656 Ziritaxestat CAS No. 1628260-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQVBGILUTQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628260-79-6
Record name Ziritaxestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziritaxestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIRITAXESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Lysophosphatidic Acid (LPA) in Ziritaxestat's Therapeutic Approach: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziritaxestat (GLPG1690) is a potent and selective inhibitor of the enzyme autotaxin (ATX), which plays a crucial role in the synthesis of lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid implicated in a variety of cellular processes, including those central to the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the scientific rationale, mechanism of action, and clinical investigation of this compound, with a focus on the central role of the ATX-LPA signaling axis. While showing initial promise in early-phase clinical trials, this compound ultimately failed to demonstrate efficacy in Phase 3 studies, a journey that offers valuable insights for future drug development in this pathway. This document details the preclinical evidence, clinical trial data, and the experimental methodologies used to evaluate the therapeutic potential of targeting LPA through ATX inhibition with this compound.

Introduction: The Autotaxin-LPA Axis in Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to scarring and organ dysfunction. A key mediator in the development and progression of fibrosis is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.

Autotaxin (ATX) , a secreted lysophospholipase D, is the primary producer of extracellular LPA. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1] In pathological conditions such as IPF, ATX levels are elevated in the lungs.[2]

Lysophosphatidic Acid (LPA) is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6).[1] The activation of these receptors, particularly LPAR1, on various cell types, including fibroblasts, triggers a cascade of pro-fibrotic events:

  • Fibroblast recruitment, proliferation, and differentiation: LPA stimulates the migration of fibroblasts to the site of injury and their transformation into myofibroblasts, the primary cells responsible for excessive collagen deposition.

  • Vascular leak: LPA can increase the permeability of blood vessels, leading to the leakage of plasma components into the tissue, which can further promote inflammation and fibrosis.[3]

  • Inflammation: The ATX-LPA axis contributes to inflammatory processes by promoting the survival and activation of macrophages.[1]

Given the central role of this pathway in fibrosis, inhibiting ATX to reduce LPA production emerged as a promising therapeutic strategy.

This compound: A Selective Autotaxin Inhibitor

This compound (formerly GLPG1690) is an orally bioavailable small molecule developed as a potent and selective inhibitor of autotaxin.[4] Preclinical studies demonstrated its ability to reduce LPA levels and attenuate fibrosis in animal models, providing a strong rationale for its clinical development in fibrotic diseases.

Preclinical Evidence

In preclinical models of lung fibrosis, this compound demonstrated significant anti-fibrotic activity. In a bleomycin-induced lung fibrosis model in mice, administration of this compound led to a reduction in the severity of fibrosis.[4] These promising preclinical findings supported the progression of this compound into clinical trials for idiopathic pulmonary fibrosis (IPF).

Clinical Development of this compound in Idiopathic Pulmonary Fibrosis (IPF)

The clinical development of this compound for IPF involved a series of studies to evaluate its safety, pharmacokinetics, pharmacodynamics, and efficacy.

Phase 1 Studies in Healthy Volunteers

Phase 1 trials in healthy male volunteers established the safety and tolerability of single and multiple ascending oral doses of this compound.[5] The studies also demonstrated a favorable pharmacokinetic profile, with rapid absorption and elimination. A key pharmacodynamic finding was a dose-dependent reduction in plasma LPA levels, confirming target engagement.[5][6]

Phase 2a FLORA Trial

The FLORA trial was a randomized, double-blind, placebo-controlled Phase 2a study that provided the initial proof-of-concept for this compound in patients with IPF.[7][8]

Key Findings from the FLORA Trial:

  • Efficacy: Over 12 weeks, patients treated with 600 mg of this compound once daily showed a stabilization of forced vital capacity (FVC), a key measure of lung function, compared to a decline in the placebo group.[8][9]

  • Pharmacodynamics: Treatment with this compound resulted in a sustained and substantial reduction in plasma LPA C18:2 concentrations.[7]

  • Safety: this compound was generally well-tolerated, with a safety profile comparable to placebo.[7]

The positive results of the FLORA trial were encouraging and led to the initiation of a large-scale Phase 3 program.

Phase 3 ISABELA Program

The ISABELA program consisted of two identically designed, global, randomized, double-blind, placebo-controlled Phase 3 trials (ISABELA 1 and ISABELA 2) to evaluate the efficacy and safety of this compound in a large population of IPF patients.[10] Patients received either 200 mg or 600 mg of this compound, or placebo, once daily in addition to standard of care.

Disappointing Outcomes of the ISABELA Trials:

Contrary to the promising Phase 2a results, the ISABELA trials were terminated early for futility. The primary endpoint, the annual rate of FVC decline, was not met. There was no significant difference in FVC decline between the this compound groups and the placebo group.[10] Furthermore, all-cause mortality was numerically higher in the this compound arms compared to placebo.

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development of this compound.

Table 1: Pharmacokinetics of this compound in Healthy Male Volunteers (Single Ascending Doses) [5]

Dose (mg)Cmax (µg/mL, mean)AUC0-inf (µg·h/mL, mean)t1/2 (h, mean)
200.090.501~5
600.352.15~5
1501.127.96~5
3002.9124.3~5
6006.8463.8~5
100012.5119~5
150019.01168~5

Table 2: Efficacy and Safety Outcomes from the Phase 2a FLORA Trial [7][8]

OutcomeThis compound (600 mg) (n=17)Placebo (n=6)
Change in FVC at Week 12 (mL, mean) +8-87
Treatment-Emergent Adverse Events (%) 6567
Serious Adverse Events (%) 633

Table 3: Primary Efficacy Outcome from the Phase 3 ISABELA Trials (Annual Rate of FVC Decline, mL/year) [10]

TrialThis compound (200 mg) (Least-Squares Mean)This compound (600 mg) (Least-Squares Mean)Placebo (Least-Squares Mean)
ISABELA 1 -173.9-124.6-147.3
ISABELA 2 -174.9-173.8-176.6

Experimental Protocols

Autotaxin Activity Assay (Amplex Red Method)

This assay is a common method for measuring the lysophospholipase D (lysoPLD) activity of autotaxin.

Principle: The assay relies on a coupled enzymatic reaction. First, ATX hydrolyzes a substrate, such as lysophosphatidylcholine (LPC), to produce LPA and choline. The choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically. The intensity of the fluorescence is directly proportional to the amount of choline produced, and thus to the ATX activity.

Materials:

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, MgCl₂, and NaCl)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing HRP, choline oxidase, and the Amplex Red reagent in the assay buffer.

  • Add the test compound (e.g., this compound) or vehicle control to the wells of the microplate.

  • Add the ATX enzyme to the wells.

  • Initiate the reaction by adding the LPC substrate.

  • Incubate the plate at 37°C.

  • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at regular intervals.

  • Calculate the rate of the reaction (increase in fluorescence over time) to determine ATX activity. The inhibitory effect of the test compound can be determined by comparing the reaction rate in the presence of the inhibitor to the control.

LPA Quantification in Plasma (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of different LPA species in biological samples.

Principle: This method involves the separation of different LPA species from other lipids and plasma components using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. An internal standard (a structurally similar but isotopically labeled LPA species) is added to the samples to correct for variations in sample preparation and instrument response.

Materials:

  • LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase analytical column

  • Solvents for mobile phase (e.g., methanol, water, acetonitrile, with additives like formic acid or ammonium hydroxide)

  • Internal standard (e.g., 17:0 LPA)

  • Plasma samples

  • Protein precipitation and lipid extraction solvents (e.g., methanol, chloroform, acidified butanol)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add the internal standard to each sample.

    • Precipitate proteins and extract lipids using a suitable solvent system (e.g., by adding cold methanol and centrifuging).

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the different LPA species using a gradient elution with the mobile phases. The gradient is designed to separate LPA species based on their acyl chain length and saturation.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored. This provides high selectivity and sensitivity.

    • The peak areas for each LPA species and the internal standard are integrated.

  • Quantification:

    • A calibration curve is generated using known concentrations of LPA standards.

    • The concentration of each LPA species in the plasma samples is calculated by comparing the ratio of the peak area of the analyte to the peak area of the internal standard with the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptor (e.g., LPAR1) LPA->LPAR activation This compound This compound This compound->ATX inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein coupling PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Fibrosis Pro-fibrotic Gene Expression (Collagen, α-SMA) PLC->Fibrosis ROCK ROCK RhoA->ROCK ROCK->Fibrosis Akt Akt PI3K->Akt Akt->Fibrosis ERK->Fibrosis

Caption: The ATX-LPA signaling pathway in fibrosis.

Ziritaxestat_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Assays (Autotaxin Activity) animal_model Animal Models of Fibrosis (e.g., Bleomycin-induced) in_vitro->animal_model preclinical_data Preclinical Data: - IC50 for ATX inhibition - Reduction of fibrosis markers animal_model->preclinical_data phase1 Phase 1 (Healthy Volunteers) preclinical_data->phase1 Informs Clinical Development phase2 Phase 2a (FLORA) (IPF Patients) phase1->phase2 phase3 Phase 3 (ISABELA) (IPF Patients) phase2->phase3 clinical_data Clinical Data: - Safety and Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD - LPA levels) - Efficacy (FVC) phase3->clinical_data

Caption: this compound's development and evaluation workflow.

Conclusion and Future Perspectives

The journey of this compound highlights the complexities of translating a promising preclinical hypothesis into a successful therapeutic. The potent and selective inhibition of autotaxin by this compound effectively reduced plasma LPA levels, confirming target engagement. The initial positive signals from the Phase 2a FLORA trial provided strong encouragement for this therapeutic approach in IPF.

However, the failure of the large-scale Phase 3 ISABELA trials to demonstrate a clinical benefit underscores the challenges in targeting the ATX-LPA axis for chronic fibrotic diseases. Several factors may have contributed to this outcome, including the complexity of the disease pathophysiology, the potential for redundant or alternative pro-fibrotic pathways, and the limitations of preclinical models in predicting clinical efficacy.

Despite the disappointing outcome for this compound, the extensive research and clinical data generated have significantly advanced our understanding of the role of LPA in fibrosis. The development of robust experimental protocols for measuring ATX activity and LPA levels will continue to be invaluable for future research in this area. The story of this compound serves as a critical case study for the scientific community, emphasizing the importance of rigorous clinical validation and providing valuable lessons for the development of novel anti-fibrotic therapies. Future efforts may focus on more targeted approaches within the LPA signaling cascade, combination therapies, or patient stratification strategies to identify populations most likely to respond to ATX-LPA pathway modulation.

References

Preclinical Evidence for Ziritaxestat in Systemic Sclerosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. A key pathway implicated in the pathogenesis of SSc is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. Ziritaxestat (GLPG1690) is a potent and selective small-molecule inhibitor of autotaxin. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in models of systemic sclerosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. While the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the role of the ATX-LPA pathway in fibrosis and for the development of future anti-fibrotic therapies.[1][2]

Core Mechanism of Action

This compound functions by inhibiting autotaxin, the primary enzyme responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4][5] LPA is a bioactive lipid mediator that signals through various G protein-coupled receptors to promote a range of cellular processes, including fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key drivers of fibrosis.[6] By blocking autotaxin, this compound reduces the levels of LPA, thereby mitigating its pro-fibrotic effects.[1]

Signaling Pathway

Ziritaxestat_Mechanism_of_Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion This compound This compound (GLPG1690) This compound->ATX Inhibits LPAR LPA Receptors (LPAR) LPA->LPAR Activates Fibroblast Fibroblast LPAR->Fibroblast Stimulates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Fibrosis Fibrosis (Collagen Deposition, Tissue Stiffening) Myofibroblast->Fibrosis Promotes

This compound inhibits the ATX-LPA pro-fibrotic signaling pathway.

In Vitro Evidence

Inhibition of Autotaxin Activity

This compound has been shown to be a potent inhibitor of both human and mouse autotaxin.

Enzyme Source Inhibitor IC50 (nmol/L)
Human ATXThis compound49.3[7]
Mouse ATXThis compound10.9[7]
Effects on Fibroblast Activation

In Vivo Evidence: Bleomycin-Induced Scleroderma Model

The bleomycin-induced model is a widely used animal model to study skin and lung fibrosis, mimicking key aspects of systemic sclerosis.

Experimental Protocol: Bleomycin-Induced Dermal Fibrosis
  • Animal Model : C57BL/6 mice are typically used.

  • Induction of Fibrosis : Bleomycin is administered via daily subcutaneous injections at a specific site for a defined period (e.g., 28 days).[8]

  • Treatment : this compound is administered orally, often at doses of 10 and 30 mg/kg, either prophylactically (concurrent with bleomycin) or therapeutically (after the onset of fibrosis).[7]

  • Endpoints :

    • Skin Thickening : Measured using calipers or histological analysis of skin sections stained with Hematoxylin and Eosin (H&E).

    • Collagen Deposition : Quantified by hydroxyproline content analysis or visualized with Masson's trichrome staining of skin sections.

    • Myofibroblast Infiltration : Assessed by immunohistochemical staining for α-smooth muscle actin (α-SMA).

    • Plasma LPA Levels : Measured to confirm target engagement.[7]

Experimental Workflow

Bleomycin_Model_Workflow Start Start: C57BL/6 Mice Bleomycin Daily Subcutaneous Bleomycin Injections Start->Bleomycin Treatment Oral Administration Bleomycin->Treatment This compound This compound (e.g., 30 mg/kg) Treatment->this compound Treatment Group Vehicle Vehicle Control Treatment->Vehicle Control Group Endpoint Endpoint Analysis (e.g., Day 28) This compound->Endpoint Vehicle->Endpoint Skin Skin Thickness Measurement Endpoint->Skin Histo Histology (H&E, Trichrome) Endpoint->Histo IHC Immunohistochemistry (α-SMA) Endpoint->IHC LPA Plasma LPA Measurement Endpoint->LPA ATX_LPA_IL6_Loop ATX Autotaxin (ATX) LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces Fibroblast Dermal Fibroblast LPA->Fibroblast Stimulates IL6 Interleukin-6 (IL-6) IL6->Fibroblast Stimulates This compound This compound This compound->ATX Inhibits Fibroblast->ATX Expresses Fibroblast->IL6 Secretes

References

Ziritaxestat (GLPG1690): A Technical Overview of Target Engagement and Biomarker Modulation in Early Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage clinical and preclinical data for Ziritaxestat (formerly GLPG1690), a selective inhibitor of the enzyme autotaxin (ATX). The focus is on its mechanism of action, target engagement, and the modulation of relevant biomarkers observed in foundational studies. While the later-stage clinical development of this compound in Idiopathic Pulmonary Fibrosis (IPF) did not demonstrate efficacy, the data from its early studies offer valuable insights into the pharmacology of ATX inhibition and its effects on the lysophosphatidic acid (LPA) signaling pathway.[1][2][3][4]

Core Mechanism: Targeting the Autotaxin-LPA Axis

This compound is a small-molecule, selective inhibitor of autotaxin (ATX).[3][5] ATX is a key enzyme, primarily responsible for the extracellular production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[3][6][7] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades involved in various cellular processes.[8]

In the context of fibrotic diseases like IPF, the ATX-LPA signaling axis is understood to be a significant pro-fibrotic mediator.[3][9] Elevated levels of ATX and LPA have been observed in patients with IPF.[3][9] The signaling pathway is implicated in fibroblast recruitment, activation, and survival, which are critical events in the development and progression of fibrosis.[10] this compound was developed to inhibit ATX, thereby reducing LPA production and mitigating these pro-fibrotic effects.[8] Interestingly, recent research suggests this compound's specific binding mode within the allosteric tunnel of ATX may be crucial for inhibiting its signaling functions, beyond just blocking catalytic activity.[6][11]

cluster_pathway ATX-LPA Signaling Pathway cluster_intervention Therapeutic Intervention LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Fibrosis Pro-fibrotic Cellular Responses (Fibroblast recruitment, proliferation) LPAR->Fibrosis Downstream Signaling This compound This compound This compound->ATX Inhibition

Figure 1: Mechanism of this compound Action.

Target Engagement and Pharmacodynamics

The primary method for assessing this compound's target engagement in vivo was the measurement of plasma LPA levels, particularly the C18:2 species, which serves as a sensitive pharmacodynamic biomarker.[12][13]

Preclinical Activity

In preclinical models, this compound (GLPG1690) demonstrated potent inhibition of both human and mouse autotaxin.

Table 1: Preclinical Inhibitory Potency of this compound
Target IC50 Range
Mouse and Human Autotaxin100 - 500 nM[14][15]
Phase 1 Studies in Healthy Volunteers

The first-in-human studies (NCT02179502) were designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects. These trials involved single and multiple ascending oral doses.

The studies revealed that this compound was rapidly absorbed and demonstrated a dose-proportional increase in exposure.[12][14] Crucially, it showed a potent, concentration-dependent reduction of plasma LPA C18:2 levels. A maximum reduction of approximately 90% was observed, with a plateauing effect at plasma concentrations around 0.6 µg/mL.[12][14] At steady state, a continuous reduction of >60% in this biomarker was maintained over a 24-hour period.[14]

Table 2: Summary of Phase 1 Pharmacokinetic and Pharmacodynamic Data
Parameter Observation
Absorption (tmax) ~2 hours[12]
Elimination Half-life (t1/2) ~5 hours[12][14]
Single Ascending Doses 20, 60, 150, 300, 600, 1000, 1500 mg[12]
Multiple Ascending Doses 150 mg BID; 600 mg QD; 1000 mg QD (for 14 days)[12]
Max LPA C18:2 Reduction ~90% from baseline[5][14]
Sustained LPA C18:2 Reduction >60% over 24 hours at steady state[14]
Safety Well tolerated with no dose-limiting toxicity[12]

Biomarker Modulation in Patient Populations

Following the promising results in healthy volunteers, this compound's effects were studied in patient populations, confirming target engagement and exploring modulation of downstream fibrosis-related biomarkers.

FLORA Phase 2a Study in IPF

The FLORA trial was an exploratory study in patients with Idiopathic Pulmonary Fibrosis. It confirmed that the level of target engagement observed in healthy volunteers was replicated in IPF patients, with a clear reduction in serum LPA18:2.[13]

Table 3: Key Findings from the FLORA Phase 2a Trial (IPF)
Study Design Randomized, double-blind, placebo-controlled[13][16]
Duration 12 weeks[13][16]
Population 23 IPF patients (17 this compound, 6 Placebo)[13][16]
Target Engagement Confirmed reduction of serum LPA18:2[13]
Primary Efficacy Endpoint Change in Forced Vital Capacity (FVC)
FVC Result (Mean Change) +8 mL with this compound vs. -87 mL with Placebo[13][16]
Safety Generally well tolerated[13]
NOVESA Phase 2a Study in Systemic Sclerosis (SSc)

The NOVESA trial in patients with early diffuse cutaneous Systemic Sclerosis (dcSSc) provided further evidence of target engagement and offered insights into the modulation of other fibrosis biomarkers.

Table 4: Key Findings from the NOVESA Phase 2a Trial (dcSSc)
Study Design Randomized, double-blind, placebo-controlled[17]
Duration 24 weeks[17]
Population 33 dcSSc patients[7]
Target Engagement Significant reduction in circulating LPA C18:2[17]
Primary Efficacy Endpoint Change in modified Rodnan Skin Score (mRSS) at Week 24
mRSS Result (Mean Change) -8.9 with this compound vs. -6.0 with Placebo (p=0.0411)[17]
Biomarker Modulation - Levels of multiple fibrosis biomarkers were stabilized or reduced in blood.[9][17]- Significant reduction (1.9-fold) of membrane-spanning 4-domains A4A RNA (M2 macrophage biomarker) in blood.[9]- No differential gene expression observed in skin biopsies.[9][17]
Safety Generally well tolerated; no new safety signals emerged.[7][17]

Experimental Protocols and Methodologies

Phase 1 First-in-Human Trial (NCT02179502)
  • Design: A randomized, double-blind, placebo-controlled study in healthy subjects.[12]

  • Part 1 (Single Ascending Dose): Subjects received single oral doses of this compound (20 mg to 1500 mg) or placebo.[12]

  • Part 2 (Multiple Ascending Dose): Subjects received this compound (150 mg twice daily, 600 mg once daily, or 1000 mg once daily) or placebo for 14 days.[12]

  • Assessments: Safety, tolerability, pharmacokinetics (plasma concentrations of this compound), and pharmacodynamics (plasma LPA C18:2 levels) were assessed at regular intervals.[12]

cluster_sad Part 1: Single Ascending Dose (SAD) cluster_mad Part 2: Multiple Ascending Dose (MAD) start Healthy Subject Screening & Enrollment rand Randomization start->rand sad_dose Single Oral Dose (this compound or Placebo) 20mg to 1500mg rand->sad_dose SAD Cohorts mad_dose Daily Dosing for 14 Days (this compound or Placebo) 150mg BID to 1000mg QD rand->mad_dose MAD Cohorts sad_pkpd PK & PD Monitoring (Blood Sampling) sad_dose->sad_pkpd end End of Study (Safety Follow-up) sad_pkpd->end mad_pkpd PK & PD Monitoring (Blood Sampling) mad_dose->mad_pkpd mad_pkpd->end cluster_endpoints Endpoints Evaluated start Patient Screening (IPF or dcSSc Diagnosis) rand Randomization (2:1 or 1:1) start->rand treat_z Treatment Arm: This compound 600mg QD rand->treat_z treat_p Control Arm: Placebo QD rand->treat_p assess Assessments at Baseline & Follow-up Visits (12 or 24 Weeks) treat_z->assess treat_p->assess safety Safety & Tolerability assess->safety pkpd PK & PD (LPA Levels) assess->pkpd efficacy Efficacy (FVC or mRSS) assess->efficacy biomarkers Biomarkers (Blood, Skin) assess->biomarkers end Primary Endpoint Analysis assess->end

References

Investigating the Antifibrotic Properties of Ziritaxestat in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziritaxestat (GLPG1690) is an orally bioavailable, potent, and selective small-molecule inhibitor of the enzyme autotaxin (ATX).[1][2] In the landscape of antifibrotic drug development, this compound emerged as a promising therapeutic candidate, primarily for idiopathic pulmonary fibrosis (IPF).[3] Fibrotic diseases like IPF are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure.[4] The rationale for this compound's development was centered on targeting the well-implicated autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, a key driver of pro-fibrotic processes.[2][5]

Preclinical studies demonstrated notable antifibrotic efficacy, particularly in rodent models of lung fibrosis.[2][6] These promising early-stage results propelled this compound into clinical trials. However, its development for IPF was ultimately discontinued during Phase 3 trials (ISABELA 1 & 2) after an independent data monitoring committee concluded that the benefit-risk profile no longer supported continuing the program.[1][7] This outcome underscores the critical importance of thoroughly examining the preclinical data to understand the compound's biological activity and the complexities of translating preclinical efficacy to clinical success. This technical guide provides an in-depth overview of the preclinical investigation into this compound's antifibrotic properties, detailing its mechanism of action, key experimental findings, and the methodologies employed.

Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis

The primary mechanism by which this compound exerts its antifibrotic effects is through the competitive inhibition of autotaxin.[8] ATX is an extracellular enzyme, a lysophospholipase D, that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[6]

LPA is a bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPARs), particularly LPAR1.[6] The ATX-LPA-LPAR1 signaling axis is a central pathway in the pathogenesis of fibrosis for several reasons:

  • Elevated Levels in Disease: In patients with IPF, levels of both ATX and LPA are significantly elevated in bronchoalveolar lavage fluid (BALF) and plasma.[2][6]

  • Pro-fibrotic Cellular Responses: Activation of LPAR1 by LPA triggers multiple downstream cellular responses that contribute to the fibrotic cascade, including:

    • Fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[2][6]

    • Increased deposition of ECM proteins, such as collagen.[6]

    • Epithelial cell apoptosis and vascular leakage.[6][9]

    • Promotion of inflammatory responses.[6]

By inhibiting ATX, this compound effectively reduces the production of LPA, thereby dampening the pro-fibrotic signaling through LPARs and mitigating the downstream pathological processes.[8] Preclinical and early-phase clinical studies confirmed this target engagement, showing that this compound administration leads to a dose-dependent reduction in plasma LPA levels.[2][8][9]

Ziritaxestat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fibroblast / Epithelial Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) LPAR1 LPA Receptor 1 (LPAR1) LPA->LPAR1 ATX->LPA Catalyzes Fibrosis Pro-fibrotic Cellular Responses (Fibroblast Activation, Collagen Deposition, Inflammation) LPAR1->Fibrosis This compound This compound This compound->ATX Inhibits

Caption: this compound inhibits the ATX-LPA pro-fibrotic signaling pathway.

Preclinical Efficacy in In Vivo Models

The primary preclinical evidence for this compound's antifibrotic activity comes from the bleomycin-induced lung fibrosis model in mice, a standard and widely used model for studying IPF.[1][2][6] In this model, intratracheal administration of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis that shares key pathological features with human IPF.

Studies demonstrated that oral administration of this compound in bleomycin-treated mice led to a significant reduction in the severity of lung fibrosis.[2] Key findings included the amelioration of lung fibrosis and reduced collagen deposition.[10] While specific quantitative data from the primary preclinical studies on this compound are not extensively detailed in publicly available reviews, the consistent positive outcomes in this model were foundational for its advancement into clinical trials.[1][2]

Quantitative Data from Preclinical Studies

The following table summarizes the available quantitative data regarding this compound's potency and its effects in preclinical models.

ParameterSpecies / SystemValue / ObservationReference
In Vitro Potency Human ATX Enzyme AssayIC50: 49.3 nmol/L[10]
Target Engagement RatReduced LPA C18:2 plasma concentrations[2]
In Vivo Efficacy Bleomycin-induced lung fibrosis model (mouse)Reduced severity of fibrosis and collagen deposition[2][6][10]
P-glycoprotein (P-gp) Inhibition Rat modelPotent inhibitor of P-gp (single-digit micromolar IC50 values)
Drug-Drug Interaction Rat modelSignificantly increased nintedanib exposure when co-administered

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key in vivo and in vitro experiments used to evaluate the antifibrotic properties of compounds like this compound.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model

This model assesses the efficacy of an antifibrotic agent in the context of lung injury and subsequent fibrotic repair.

1. Animal Model:

  • Species: Male C57BL/6 mice, typically 8-12 weeks old.

2. Induction of Fibrosis:

  • Mice are anesthetized.

  • A single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline is administered via orotracheal or intratracheal instillation to induce lung injury.

  • Control (sham) animals receive an equivalent volume of sterile saline.

3. Drug Administration:

  • Treatment Group: this compound is administered, typically via oral gavage, once or twice daily. Dosing usually starts on the same day as bleomycin administration (prophylactic regimen) or after a delay of several days (therapeutic regimen).

  • Vehicle Control Group: A group of bleomycin-treated mice receives the vehicle solution (the formulation used to dissolve this compound) on the same schedule as the treatment group.

4. Study Duration and Endpoints:

  • Animals are monitored for a period of 14 to 28 days.

  • At the end of the study, mice are euthanized, and lung tissues are collected for analysis.

  • Primary Endpoints:

    • Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for fibrosis severity using the semi-quantitative Ashcroft scoring system.

    • Collagen Content: The total lung collagen content is quantified by measuring hydroxyproline levels, a key amino acid component of collagen.

  • Secondary Endpoints:

    • Analysis of BALF for inflammatory cell counts and cytokine levels.

    • Gene expression analysis (qRT-PCR) of pro-fibrotic markers (e.g., Col1a1, Acta2 for α-SMA, Tgfb1) in lung tissue homogenates.

Experimental_Workflow cluster_analysis start Start: C57BL/6 Mice induction Day 0: Induce Lung Injury (Intratracheal Bleomycin) start->induction randomization Randomize into Groups induction->randomization group_sham Group 1: Sham (Saline + Vehicle) randomization->group_sham Sham group_control Group 2: Control (Bleomycin + Vehicle) randomization->group_control Control group_treatment Group 3: Treatment (Bleomycin + this compound) randomization->group_treatment Treatment treatment_period Days 0-21: Daily Dosing (Oral Gavage) group_sham->treatment_period group_control->treatment_period group_treatment->treatment_period endpoint Day 21: Euthanasia & Tissue Collection treatment_period->endpoint analysis Analysis of Endpoints endpoint->analysis histology Histology (Ashcroft Score) hydroxyproline Biochemistry (Hydroxyproline Assay) qpcr Gene Expression (qRT-PCR)

References

Methodological & Application

Methods for Assessing Ziritaxestat Efficacy in Bleomycin-Induced Lung Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue, leading to a decline in lung function and ultimately respiratory failure.[1] The bleomycin-induced lung injury model in rodents is a widely utilized preclinical model that recapitulates many of the key pathological features of IPF, including inflammation, fibrosis, and excessive extracellular matrix deposition.[1][2] This model is instrumental in the evaluation of novel therapeutic agents for pulmonary fibrosis.

Ziritaxestat (GLPG1690) is a selective inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[3][4] LPA is a pro-fibrotic signaling molecule that is upregulated in patients with IPF.[3] By inhibiting ATX, this compound reduces LPA levels, thereby mitigating pro-fibrotic signaling.[3][4] Although this compound showed promise in early clinical trials, the large Phase 3 ISABELA trials were discontinued due to a lack of efficacy and safety concerns. Nevertheless, the study of this compound and its mechanism of action in preclinical models like the bleomycin-induced lung injury model remains valuable for understanding the ATX-LPA signaling axis in pulmonary fibrosis.

These application notes provide detailed protocols for assessing the efficacy of this compound in the bleomycin-induced lung injury model, covering histological and biochemical endpoints.

Signaling Pathway of this compound

Ziritaxestat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR This compound This compound This compound->ATX Inhibition Downstream Downstream Signaling (e.g., Rho/ROCK) LPAR->Downstream Fibrosis Pro-fibrotic Gene Expression Downstream->Fibrosis Collagen Collagen Deposition Fibrosis->Collagen

Caption: this compound inhibits autotaxin (ATX), preventing the conversion of LPC to LPA.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Lung Injury cluster_treatment Treatment Regimen cluster_sampling Sample Collection (Day 14 or 21) cluster_analysis Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Group_Allocation Group Allocation (Vehicle, Bleomycin, Bleomycin + this compound) Animal_Acclimation->Group_Allocation Bleomycin_Admin Intratracheal Bleomycin Administration Group_Allocation->Bleomycin_Admin Ziritaxestat_Admin This compound Administration (Prophylactic or Therapeutic) Bleomycin_Admin->Ziritaxestat_Admin Sacrifice Euthanasia Ziritaxestat_Admin->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest Biomarker_Analysis BALF Analysis (Cell Counts, Cytokine ELISA) BALF_Collection->Biomarker_Analysis Histology Histological Analysis (Masson's Trichrome, Ashcroft Score) Lung_Harvest->Histology Collagen_Assay Biochemical Analysis (Hydroxyproline Assay) Lung_Harvest->Collagen_Assay Data_Analysis Statistical Analysis Histology->Data_Analysis Collagen_Assay->Data_Analysis Biomarker_Analysis->Data_Analysis

Caption: Workflow for assessing this compound in bleomycin-induced lung injury.

Experimental Protocols

Bleomycin-Induced Lung Injury Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[1][2][5]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)[2]

  • Bleomycin sulfate

  • Sterile saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Animal intubation platform

  • Microsprayer or equivalent device for intratracheal instillation[1]

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mouse using the chosen anesthetic.

  • Place the anesthetized mouse in a supine position on the intubation platform.

  • Visualize the trachea and carefully insert the microsprayer.

  • Administer a single dose of bleomycin (typically 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline.[1][6] The control group should receive 50 µL of sterile saline only.[5]

  • Hold the mouse in an upright position for a few seconds to ensure the distribution of the solution in the lungs.

  • Monitor the mouse until it has fully recovered from anesthesia.

  • Administer this compound or vehicle according to the study design (prophylactic or therapeutic regimen).

  • Sacrifice the mice at a predetermined time point (e.g., day 14 or 21 post-bleomycin administration) for sample collection.[6]

Histological Assessment of Pulmonary Fibrosis

a) Masson's Trichrome Staining

This staining technique is used to visualize collagen fibers in lung tissue sections.[7][8][9]

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections (4-5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the lung tissue sections.

  • Mordant the sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[9]

  • Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.[9]

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[9]

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[9]

  • Counterstain with aniline blue solution for 5-10 minutes to stain collagen fibers blue.[9]

  • Differentiate in 1% acetic acid solution for 2-5 minutes.[10]

  • Dehydrate the sections through an ethanol series and clear in xylene.

  • Mount with a permanent mounting medium.

b) Ashcroft Scoring

The Ashcroft score is a semi-quantitative method used to grade the severity of pulmonary fibrosis in histological sections.[6][11][12][13]

Procedure:

  • Examine the Masson's trichrome-stained lung sections under a microscope.

  • Assign a score from 0 to 8 to multiple fields of view based on the following criteria:

    • Grade 0: Normal lung.

    • Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.

    • Grade 2-3: Moderate thickening of walls without obvious damage to lung architecture.

    • Grade 4-5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.

    • Grade 6-7: Severe distortion of structure and large fibrous areas; honeycomb-like changes.

    • Grade 8: Total fibrous obliteration of the field.

  • Calculate the mean score for each lung section.

Quantification of Lung Collagen Content (Hydroxyproline Assay)

This assay measures the total collagen content in lung tissue by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.[14][15]

Materials:

  • Lung tissue homogenates

  • 10 N NaOH

  • Hydroxyproline standards

  • Oxidation buffer

  • Chloramine-T reagent

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of lung tissue.

  • Hydrolyze the lung homogenate and collagen standards in 10 N NaOH at 120°C for 1 hour.[16]

  • Neutralize the samples.

  • Add Chloramine-T reagent to oxidize the hydroxyproline.

  • Incubate at room temperature.

  • Add Ehrlich's reagent and incubate at 65°C to develop the color.[16]

  • Cool the samples and measure the absorbance at 560 nm.[16]

  • Calculate the hydroxyproline concentration from the standard curve and express the results as µg of hydroxyproline per mg of lung tissue.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

a) Cell Counts

Procedure:

  • Perform a bronchoalveolar lavage by instilling and retrieving sterile saline from the lungs.

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

b) Cytokine Analysis (ELISA)

This protocol provides a general procedure for quantifying pro-inflammatory and pro-fibrotic cytokines in BALF using a sandwich ELISA.

Materials:

  • BALF supernatant

  • ELISA kits for specific cytokines (e.g., TGF-β1, TNF-α, IL-6)

  • 96-well ELISA plates pre-coated with capture antibody

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Add standards and BALF samples to the wells of the pre-coated ELISA plate.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate.

  • Add TMB substrate to develop the color.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.[17]

  • Calculate the cytokine concentrations from the standard curve.

Data Presentation

Table 1: Histological Assessment of Pulmonary Fibrosis
Treatment GroupnAshcroft Score (mean ± SEM)
Vehicle Control8
Bleomycin + Vehicle8
Bleomycin + this compound (Low Dose)8
Bleomycin + this compound (High Dose)8
Table 2: Lung Collagen Content
Treatment GroupnHydroxyproline (µg/mg lung tissue; mean ± SEM)
Vehicle Control8
Bleomycin + Vehicle8
Bleomycin + this compound (Low Dose)8
Bleomycin + this compound (High Dose)8
Table 3: BALF Inflammatory Cell Infiltration
Treatment GroupnTotal Cells (x10⁵)Macrophages (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Vehicle Control8
Bleomycin + Vehicle8
Bleomycin + this compound (Low Dose)8
Bleomycin + this compound (High Dose)8
Table 4: BALF Cytokine Levels
Treatment GroupnTGF-β1 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control8
Bleomycin + Vehicle8
Bleomycin + this compound (Low Dose)8
Bleomycin + this compound (High Dose)8

References

Application Notes and Protocols for Ziritaxestat Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Ziritaxestat stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to this protocol is crucial for ensuring the stability, and accurate concentration of this compound for use in preclinical and research applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 588.70 g/mol [1][2][3]
Solubility in DMSO 50 - 100 mg/mL (84.93 - 169.86 mM)[2][4]
Appearance Solid, White to off-white powder[1]
Storage (Powder) -20°C for up to 3 years[1][2]
Storage (Stock Solution in DMSO) -80°C for up to 2 years, or -20°C for up to 1 year[1][4]

Experimental Protocol: Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Sonicator (optional, but recommended)[4]

  • Calibrated analytical balance

  • Micropipettes

  • Sterile, conical tubes for aliquots

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation:

    • Bring the this compound powder and DMSO to room temperature before use. Moisture can reduce the solubility of this compound in DMSO[2].

    • Ensure all glassware and equipment are clean, dry, and sterile.

  • Weighing this compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 58.87 mg of this compound (Molecular Weight: 588.70 g/mol ).

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into the sterile vial.

    • Add the calculated volume of fresh DMSO to the vial. For the 1 mL example, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly for 2-3 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended to aid in solubilization[4][5]. Sonicate in a water bath for 5-10 minutes, or until the solution is clear.

  • Aliquoting and Storage:

    • Once a clear solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile conical tubes. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound[1][4].

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, store the aliquots at -80°C for up to 2 years. For shorter-term storage, -20°C for up to 1 year is also acceptable[1][4].

Safety Precautions:

  • This compound is a research chemical. Handle with care and use appropriate PPE.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Ziritaxestat_Signaling_Pathway This compound Mechanism of Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors LPA->LPAR Fibrosis Fibrotic Pathways LPAR->Fibrosis This compound This compound This compound->ATX Inhibition

Caption: this compound inhibits Autotaxin (ATX), blocking the conversion of LPC to LPA.

Ziritaxestat_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Bring this compound and DMSO to Room Temperature Bring this compound and DMSO to Room Temperature Weigh this compound Powder Weigh this compound Powder Bring this compound and DMSO to Room Temperature->Weigh this compound Powder Add DMSO to Powder Add DMSO to Powder Weigh this compound Powder->Add DMSO to Powder Vortex Thoroughly Vortex Thoroughly Add DMSO to Powder->Vortex Thoroughly Sonicate if Necessary Sonicate if Necessary Vortex Thoroughly->Sonicate if Necessary Aliquot into Single-Use Volumes Aliquot into Single-Use Volumes Sonicate if Necessary->Aliquot into Single-Use Volumes Store at -80°C or -20°C Store at -80°C or -20°C Aliquot into Single-Use Volumes->Store at -80°C or -20°C

Caption: A stepwise workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Measuring Lysophosphatidic Acid Levels Following Ziritaxestat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziritaxestat (GLPG1690) is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling phospholipid with diverse biological functions, including roles in fibrosis.[1][3] By inhibiting ATX, this compound reduces the levels of LPA, which is a critical pharmacodynamic marker for assessing the drug's target engagement and biological activity.[1][4] Accurate and reliable measurement of LPA levels in biological matrices, such as plasma, is therefore essential for the preclinical and clinical development of this compound and other ATX inhibitors.

These application notes provide detailed protocols for the quantification of LPA levels using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following table summarizes the reported effects of this compound on plasma LPA levels from clinical trials.

Clinical TrialTreatment GroupDoseDurationAnalyteMean Change from BaselineReference
Phase 2a (FLORA)This compound600 mg once daily12 weeksLPA C18:2Consistently decreased[5]
Phase 2aThis compoundNot specified12 weeksPlasma LPAMaximum reduction of ~90%[4]
Phase 1This compoundSingle and multiple ascending dosesNot specifiedLPADose-dependent drop[6]
Phase 3 (ISABELA 1 & 2)This compound200 mg and 600 mg once daily52 weeksLPA C18:2Reduction comparable to healthy volunteers[7]

Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis This compound This compound This compound->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) LPAR->Downstream Fibrotic Pro-fibrotic Responses Downstream->Fibrotic

Caption: Autotaxin-LPA Signaling Pathway Inhibition by this compound.

Experimental Workflow

cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis LPA Quantification cluster_data Data Analysis Patient Patient Dosing (this compound/Placebo) Blood Whole Blood Collection (EDTA tubes) Patient->Blood Centrifuge Centrifugation (1500 x g, 15 min, 4°C) Blood->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Storage Storage at -80°C Plasma->Storage Extraction Lipid Extraction (e.g., Bligh-Dyer) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS ELISA ELISA Analysis Extraction->ELISA Quant Quantification of LPA Levels LCMS->Quant ELISA->Quant Stats Statistical Analysis Quant->Stats Report Reporting Stats->Report

Caption: Experimental Workflow for LPA Measurement in a Clinical Trial.

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical for accurate LPA measurement, as LPA levels can change ex vivo.

Materials:

  • EDTA-containing blood collection tubes

  • Refrigerated centrifuge

  • Pipettes and sterile, polypropylene tubes

  • Ice

Procedure:

  • Collect whole blood directly into EDTA-containing tubes.

  • Immediately place the tubes on ice to minimize enzymatic activity.[8]

  • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[9]

  • Carefully collect the plasma supernatant without disturbing the buffy coat.

  • For immediate analysis, proceed to the extraction protocol. For storage, aliquot the plasma into polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[9]

Protocol 1: Quantification of LPA by LC-MS/MS

This method offers high specificity and allows for the quantification of different LPA species.

Materials:

  • Plasma samples

  • Internal standard (e.g., 17:0 LPA or a deuterated LPA standard)

  • Chloroform, Methanol, and Hydrochloric acid (HCl)

  • LC-MS/MS system with an ESI source

  • C18 reversed-phase HPLC column (e.g., Phenomenex Kinetex C18, 100x2.1mm, 2.6µm)[10]

  • Mobile Phase A: Methanol/water (75/25, v/v) with 0.5% formic acid and 5 mM ammonium formate[10]

  • Mobile Phase B: Methanol/water (99/0.5, v/v) with 0.5% formic acid and 5 mM ammonium formate[10]

Procedure:

1. Lipid Extraction (Bligh-Dyer Method): a. To a glass tube, add 100 µL of plasma. b. Add the internal standard. c. Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. d. Vortex thoroughly for 2 minutes. e. Add 125 µL of chloroform and vortex for 1 minute. f. Add 125 µL of 0.1 M HCl and vortex for 1 minute. g. Centrifuge at 1,000 x g for 10 minutes to separate the phases. h. Carefully collect the lower organic phase containing the lipids. i. Dry the lipid extract under a stream of nitrogen. j. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatography: i. Column: C18 reversed-phase column. ii. Flow rate: 0.5 mL/min.[10] iii. Injection volume: 5-10 µL. iv. Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the LPA species. b. Mass Spectrometry: i. Ionization mode: Negative Electrospray Ionization (ESI-). ii. Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for each LPA species and the internal standard. For example, a common product ion for many LPAs is m/z 153.[10] iii. Optimize instrument parameters (e.g., collision energy, declustering potential) for each LPA species.

3. Data Analysis: a. Integrate the peak areas for each LPA species and the internal standard. b. Calculate the ratio of the peak area of each LPA species to the peak area of the internal standard. c. Determine the concentration of each LPA species using a standard curve prepared with known concentrations of LPA standards.

Protocol 2: Quantification of LPA by Competitive ELISA

This method is a high-throughput alternative to LC-MS/MS for measuring total LPA levels.

Materials:

  • Commercially available LPA ELISA kit (e.g., from Abbexa, Echelon Biosciences, or Cloud-Clone Corp.).[4][11][12]

  • Plasma samples

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes, reagent reservoirs, and wash bottles.

Procedure (based on a typical competitive ELISA kit):

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting wash buffers, preparing a standard curve, and diluting detection reagents.

  • Assay Procedure: a. Add 50 µL of the prepared standards and samples to the appropriate wells of the LPA-coated microplate.[11][13] b. Immediately add 50 µL of the biotinylated anti-LPA antibody (Detection Reagent A) to each well.[11] c. Cover the plate and incubate for 1 hour at 37°C.[11] d. Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer.[11] e. Add 100 µL of Streptavidin-HRP (Detection Reagent B) to each well.[11] f. Cover the plate and incubate for 30 minutes at 37°C.[11] g. Aspirate and wash the plate five times with 1X Wash Buffer.[11] h. Add 90 µL of TMB Substrate to each well and incubate for 10-20 minutes at 37°C in the dark.[11] i. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[11]

  • Data Acquisition: a. Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance of each standard against its known concentration. b. The concentration of LPA in the samples is inversely proportional to the absorbance. c. Calculate the LPA concentration in the samples by interpolating their absorbance values from the standard curve.

References

Application Notes and Protocols: Ziritaxestat in Combination with Pirfenidone or Nintedanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the research and clinical findings on the use of ziritaxestat (GLPG1690), a selective autotaxin inhibitor, in combination with the standard-of-care antifibrotic agents, pirfenidone and nintedanib, for the treatment of idiopathic pulmonary fibrosis (IPF).

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1][2] While pirfenidone and nintedanib are approved treatments that slow disease progression, they do not halt or reverse the fibrotic process, and their use can be limited by adverse effects.[1][2] this compound was investigated as a novel therapeutic agent targeting the autotaxin-lysophosphatidic acid (LPA) signaling pathway, which is implicated in fibrosis.[1][3] The rationale for combining this compound with pirfenidone or nintedanib was to target different fibrotic pathways simultaneously, potentially leading to additive or synergistic effects. However, phase 3 clinical trials (ISABELA 1 and ISABELA 2) investigating these combinations were terminated early due to a lack of efficacy and an unfavorable benefit-risk profile.[1][2][4]

Data Presentation

The primary quantitative data available for the combination of this compound with pirfenidone or nintedanib comes from the identically designed ISABELA 1 and ISABELA 2 phase 3 clinical trials. These studies evaluated two doses of this compound (200 mg and 600 mg once daily) added to a standard-of-care regimen (pirfenidone or nintedanib) compared to placebo.[1][4]

Table 1: Primary Efficacy Endpoint in the ISABELA 1 and ISABELA 2 Trials [1][3]

TrialTreatment GroupAnnual Rate of Decline in Forced Vital Capacity (FVC) (mL)
ISABELA 1 This compound 600 mg + Standard of Care-124.6
This compound 200 mg + Standard of Care-173.9
Placebo + Standard of Care-147.3
ISABELA 2 This compound 600 mg + Standard of Care-173.8
This compound 200 mg + Standard of Care-174.9
Placebo + Standard of Care-176.6

Table 2: All-Cause Mortality in the ISABELA 1 and ISABELA 2 Trials [1][3]

TrialTreatment GroupAll-Cause Mortality (%)
ISABELA 1 This compound 600 mg + Standard of Care8.0
This compound 200 mg + Standard of Care4.6
Placebo + Standard of Care6.3
ISABELA 2 This compound 600 mg + Standard of Care9.3
This compound 200 mg + Standard of Care8.5
Placebo + Standard of Care4.7

Note: Preclinical data on the combination of this compound with pirfenidone or nintedanib, including potential synergistic or additive effects on fibrosis biomarkers, are not extensively available in published literature.

Experimental Protocols

The following is a generalized protocol based on the design of the ISABELA 1 and ISABELA 2 clinical trials.

Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Addition to Standard of Care in Subjects with Idiopathic Pulmonary Fibrosis (ISABELA 1 & 2).[5]

1. Study Objectives:

  • Primary: To evaluate the effect of this compound compared to placebo on the rate of decline of FVC in participants with IPF receiving standard of care.[4][5]

  • Secondary: To assess the effect of this compound on disease progression, time to first respiratory-related hospitalization, and health-related quality of life.[4][5]

2. Study Design:

  • Two identically designed, international, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][5]

  • Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[1][5]

3. Participant Population:

  • Adults (≥40 years old) with a confirmed diagnosis of IPF.

  • Willing to continue or initiate standard of care treatment with either pirfenidone or nintedanib.

4. Investigational Treatment Arms:

  • Arm 1: this compound 600 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

  • Arm 2: this compound 200 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

  • Arm 3: Placebo orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

5. Study Procedures:

  • Screening: Confirmation of IPF diagnosis, assessment of eligibility criteria, and baseline measurements including pulmonary function tests (PFTs), and quality of life questionnaires.

  • Randomization: Eligible participants randomized to one of the three treatment arms.

  • Treatment Period: Minimum of 52 weeks of treatment.[4][5]

  • Assessments:

    • PFTs (including FVC) performed at baseline and at regular intervals throughout the study.

    • Safety and tolerability monitored through recording of adverse events, clinical laboratory tests, and physical examinations.

    • Pharmacokinetic and pharmacodynamic assessments.[1]

6. Outcome Measures:

  • Primary Endpoint: Annual rate of decline in FVC (mL) over 52 weeks.[4][5]

  • Key Secondary Endpoints:

    • Time to disease progression (defined as a ≥10% absolute decline in percent predicted FVC or death).

    • Time to first respiratory-related hospitalization.[5]

    • Change from baseline in the St. George’s Respiratory Questionnaire total score.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by each drug and the experimental workflow of the ISABELA trials.

G cluster_this compound This compound Pathway cluster_pirfenidone Pirfenidone Pathway cluster_nintedanib Nintedanib Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA converts LPAR LPA Receptors LPA->LPAR Fibroblast Fibroblast Proliferation, Migration & Differentiation LPAR->Fibroblast activates This compound This compound This compound->ATX inhibits TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Signaling TGFbR->SMAD Fibroblast2 Myofibroblast Differentiation & Collagen Production SMAD->Fibroblast2 Pirfenidone Pirfenidone Pirfenidone->TGFb inhibits production Pirfenidone->SMAD inhibits PDGF PDGF RTK Receptor Tyrosine Kinases (PDGFR, FGFR, VEGFR) PDGF->RTK FGF FGF FGF->RTK VEGF VEGF VEGF->RTK Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) RTK->Downstream Fibroblast3 Fibroblast Proliferation, Migration & Survival Downstream->Fibroblast3 Nintedanib Nintedanib Nintedanib->RTK inhibits G cluster_workflow ISABELA 1 & 2 Clinical Trial Workflow Screening Patient Screening (IPF Diagnosis, Eligibility Criteria) Randomization Randomization (1:1:1) Screening->Randomization ArmA This compound 600mg qd + Standard of Care Randomization->ArmA ArmB This compound 200mg qd + Standard of Care Randomization->ArmB ArmC Placebo qd + Standard of Care Randomization->ArmC Treatment Treatment Period (≥52 weeks) ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp Follow-up Assessments (FVC, Safety, QoL) Treatment->FollowUp Analysis Primary Endpoint Analysis (Annual Rate of FVC Decline) FollowUp->Analysis

References

Troubleshooting & Optimization

Ziritaxestat Phase 3 IPF Trials: A Technical Support Center on the Lack of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the lack of efficacy observed in the Phase 3 clinical trials (ISABELA 1 and ISABELA 2) of Ziritaxestat for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The content is structured to address potential questions and experimental considerations for researchers working on similar therapeutic targets.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the this compound Phase 3 ISABELA trials?

A1: The primary outcome of the identically designed ISABELA 1 and 2 trials was the annual rate of decline in Forced Vital Capacity (FVC) at 52 weeks. This compound, at both 200 mg and 600 mg daily doses, did not show a statistically significant reduction in the rate of FVC decline compared to placebo.[1][2] The trials were terminated prematurely due to a lack of efficacy and safety concerns.[1][2][3]

Q2: Was the drug target, autotaxin, successfully engaged by this compound in the trials?

A2: Yes, pharmacodynamic assessments confirmed successful target engagement. This compound led to a maximum reduction of approximately 90% in plasma lysophosphatidic acid (LPA), the product of autotaxin activity.[1] A post-hoc analysis of the ISABELA studies concluded that the lack of efficacy was not attributable to insufficient drug exposure or inadequate target engagement.[4]

Q3: What were the key safety concerns that led to the termination of the trials?

A3: An independent data and safety monitoring committee recommended halting the trials due to an unfavorable benefit-risk profile.[2][3] This was driven by the lack of efficacy and a numerical increase in all-cause mortality in the this compound treatment arms, particularly in the 600 mg dose group, compared to placebo.[1][5][6]

Q4: The Phase 2a trial (FLORA) showed promising results. What might explain the discrepancy with the Phase 3 outcomes?

A4: The transition from promising Phase 2 results to Phase 3 failure in IPF is a recognized challenge in drug development.[4][7] Several factors could contribute to this, including:

  • "Regression to the truth": The positive results in the smaller, shorter Phase 2a study may have been a statistical anomaly rather than a true reflection of the drug's efficacy.[4][7]

  • Patient heterogeneity: The broader patient population in the larger Phase 3 trials may have included subgroups that were less responsive to autotaxin inhibition.

  • Complexity of IPF Pathogenesis: The autotaxin-LPA pathway may not be a dominant driver of disease progression in all IPF patients, or alternative pro-fibrotic pathways may have compensated for its inhibition.[4][8]

Q5: What are the implications of the this compound trial results for future research into autotaxin inhibitors for IPF?

A5: The ISABELA trial results suggest that potent inhibition of autotaxin and reduction of circulating LPA may not be sufficient to alter the course of established, progressive IPF. Future research in this area may need to consider:

  • Targeting patient subpopulations where the autotaxin-LPA axis is a key driver of fibrosis.

  • Investigating combination therapies that target multiple fibrotic pathways.

  • Developing more predictive preclinical models that better recapitulate the complexity of human IPF.[1][2]

Troubleshooting Guide for Related Experiments

This guide addresses potential issues researchers might encounter when investigating autotaxin inhibitors or other anti-fibrotic agents.

Issue Potential Cause Troubleshooting Steps
Inconsistent Forced Vital Capacity (FVC) measurements in preclinical models or clinical settings. - Improper spirometry technique. - Equipment variability or malfunction. - Lack of patient/subject cooperation or effort.- Ensure standardized and validated protocols for FVC measurement are strictly followed. - Regularly calibrate and maintain spirometry equipment. - Provide thorough training for technicians and clear instructions to subjects.
Preclinical efficacy in animal models (e.g., bleomycin-induced fibrosis) does not translate to human clinical trials. - Animal models may not fully recapitulate the chronic, progressive nature of human IPF. - The timing of therapeutic intervention in animal models is often prophylactic or early-stage, whereas human trials enroll patients with established disease. - Differences in drug metabolism and pharmacokinetics between species.- Utilize multiple, complementary preclinical models. - Design preclinical studies that include therapeutic intervention in later-stage, established fibrosis. - Conduct thorough pharmacokinetic and pharmacodynamic studies in relevant species.
Successful target engagement (e.g., biomarker modulation) does not correlate with clinical benefit. - The targeted pathway is not a critical driver of the disease in the broader patient population. - Redundant or compensatory biological pathways are activated. - The biomarker may not accurately reflect the drug's activity in the target tissue (e.g., plasma LPA vs. lung LPA).- Investigate the role of the target pathway in different patient subgroups. - Explore potential compensatory mechanisms in preclinical models. - Whenever feasible, measure target engagement and downstream effects directly in the diseased tissue.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the ISABELA 1 and 2 trials.

Parameter Trial This compound (600 mg) This compound (200 mg) Placebo
Annual Rate of FVC Decline (mL/year) ISABELA 1-124.6-173.9-147.3
ISABELA 2-173.8-174.9-176.6
All-Cause Mortality (%) ISABELA 18.04.66.3
ISABELA 29.38.54.7

Data sourced from Maher et al., JAMA, 2023.[1][2][3][5][6]

Experimental Protocols

While the specific, proprietary protocols for the ISABELA trials are not publicly available, the following outlines the standard methodologies for the key experiments conducted.

Measurement of Forced Vital Capacity (FVC)

Objective: To assess the change in lung function over time.

Methodology:

  • Equipment: Calibrated spirometer compliant with American Thoracic Society/European Respiratory Society (ATS/ERS) standards.

  • Procedure:

    • Patients are instructed to take a maximal deep breath in.

    • They then exhale as forcefully and completely as possible into the spirometer.

    • The maneuver is repeated at least three times to ensure reproducibility.

  • Quality Control: Each maneuver is assessed for acceptability and reproducibility based on ATS/ERS criteria (e.g., good start-of-test, no cough, satisfactory exhalation duration).

  • Data Analysis: The highest FVC value from the acceptable maneuvers is recorded. The annual rate of decline is calculated using a random coefficient regression model.

Pharmacodynamic Assessment: Measurement of Plasma Lysophosphatidic Acid (LPA)

Objective: To confirm target engagement of this compound by measuring the downstream product of autotaxin.

Methodology:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., pre-dose and post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of specific LPA species (e.g., LPA C18:2) are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The change from baseline in plasma LPA concentration is calculated to determine the percentage of inhibition.

Visualizations

Signaling Pathway of this compound's Intended Action

G cluster_0 Mechanism of Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion This compound This compound This compound->ATX Inhibits LPAR LPA Receptors (LPAR) LPA->LPAR Activates Fibrosis Fibroblast Proliferation & Differentiation (Fibrosis) LPAR->Fibrosis Promotes

Caption: Intended mechanism of this compound in inhibiting the pro-fibrotic autotaxin-LPA pathway.

High-Level Experimental Workflow of the ISABELA Trials

G cluster_1 ISABELA Phase 3 Trial Workflow PatientScreening Patient Screening (IPF Diagnosis) Randomization Randomization (1:1:1) PatientScreening->Randomization TreatmentA This compound 600mg + SOC Randomization->TreatmentA TreatmentB This compound 200mg + SOC Randomization->TreatmentB Placebo Placebo + SOC Randomization->Placebo FollowUp 52-Week Follow-up TreatmentA->FollowUp TreatmentB->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Analysis: Annual Rate of FVC Decline FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis: Mortality, Disease Progression, etc. FollowUp->SecondaryEndpoint Termination Early Trial Termination (Lack of Efficacy & Safety Concerns) PrimaryEndpoint->Termination SecondaryEndpoint->Termination

Caption: Simplified workflow of the ISABELA Phase 3 clinical trials for this compound in IPF.

Logical Relationship of Trial Outcome

G cluster_2 Rationale for Trial Discontinuation Phase2 Promising Phase 2a Results (FLORA study) Phase3 Phase 3 ISABELA Trials Initiated Phase2->Phase3 TargetEngagement Successful Target Engagement (Plasma LPA reduced) Phase3->TargetEngagement NoEfficacy No Improvement in FVC Decline Phase3->NoEfficacy SafetyConcerns Increased All-Cause Mortality Phase3->SafetyConcerns DSMC Independent Data & Safety Monitoring Committee Review TargetEngagement->DSMC NoEfficacy->DSMC SafetyConcerns->DSMC Discontinuation Discontinuation of this compound Development for IPF DSMC->Discontinuation

Caption: Logical flow from initial promise to the eventual discontinuation of this compound for IPF.

References

Addressing Ziritaxestat's benefit-risk profile in clinical development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ziritaxestat. The information is based on publicly available data from its clinical development program.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally available, selective small-molecule inhibitor of autotaxin (ATX).[1][2] Autotaxin is a secreted enzyme that functions as a lysophospholipase D, catalyzing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive signaling lipid that mediates various cellular responses, including cell proliferation, migration, and survival, through G-protein coupled receptors (LPAR1-6).[3][4] In fibrotic diseases like idiopathic pulmonary fibrosis (IPF), ATX and LPA levels are often elevated, contributing to the pro-fibrotic environment.[5] By inhibiting autotaxin, this compound was developed to reduce LPA levels and thereby slow or halt tissue fibrosis.[5]

Q2: What was the overall outcome of the this compound clinical development program for Idiopathic Pulmonary Fibrosis (IPF)?

The clinical development of this compound for IPF was discontinued.[5] While a Phase 2a trial (FLORA) showed promising results, the two large-scale, identically designed Phase 3 clinical trials, ISABELA 1 and ISABELA 2, were terminated prematurely in February 2021.[2][5][6][7] The termination was based on the recommendation of an independent data and safety monitoring committee, which concluded that the benefit-risk profile of this compound no longer supported the continuation of the trials due to a lack of efficacy and potential safety concerns.[6][8][9]

Q3: What was the primary efficacy endpoint in the Phase 3 trials, and did this compound meet it?

The primary endpoint for the ISABELA 1 and 2 trials was the annual rate of decline in Forced Vital Capacity (FVC) at week 52.[6][10] this compound, at either 200 mg or 600 mg daily doses, did not significantly reduce the rate of FVC decline compared to placebo in either study.[6][8][11]

Q4: What were the key safety findings that contributed to the discontinuation of the clinical trials?

The decision to halt the ISABELA trials was influenced by safety concerns, specifically that all-cause mortality rates were numerically higher in the this compound treatment groups compared to the placebo group.[6][11] An analysis by Mizhuo Securities, citing a statement from Galapagos, noted "a dose-dependent increase in death" associated with the drug.[9] In the Phase 2a FLORA trial, this compound was generally reported as well-tolerated.[5]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the terminated ISABELA 1 and ISABELA 2 Phase 3 trials.

Table 1: Primary Efficacy Outcome - Annual Rate of FVC Decline (mL/year) [6][11]

TrialTreatment GroupLS Mean Annual Rate of FVC Decline (95% CI)Difference vs. Placebo (95% CI)
ISABELA 1 This compound 600 mg-124.6 mL (-178.0 to -71.2)22.7 mL (-52.3 to 97.6)
This compound 200 mg-173.9 mL (-225.7 to -122.2)-26.7 mL (-100.5 to 47.1)
Placebo-147.3 mL (-199.8 to -94.7)N/A
ISABELA 2 This compound 600 mg-173.8 mL (-209.2 to -138.4)2.8 mL (-46.9 to 52.4)
This compound 200 mg-174.9 mL (-209.5 to -140.2)1.7 mL (-47.4 to 50.8)
Placebo-176.6 mL (-211.4 to -141.8)N/A

Table 2: Safety Outcome - All-Cause Mortality (%) [6][8][11]

TrialThis compound 600 mgThis compound 200 mgPlacebo
ISABELA 1 8.0%4.6%6.3%
ISABELA 2 9.3%8.5%4.7%

Signaling Pathway and Workflow Diagrams

Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Target of this compound LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds & Activates G_Protein G-Proteins LPAR->G_Protein Activates Downstream Downstream Signaling (Rho, PI3K, MAPK) G_Protein->Downstream Activates Response Cellular Responses (Proliferation, Migration, Fibrosis) Downstream->Response This compound This compound This compound->ATX Inhibits

Caption: The Autotaxin-LPA signaling pathway inhibited by this compound.

Troubleshooting Guides

Issue 1: My in vitro autotaxin inhibition assay shows high variability or no dose-response with this compound.

  • Question: What is the reported potency of this compound?

    • Answer: this compound is a potent autotaxin inhibitor with a reported IC50 of 131 nM and a Ki of 15 nM in cell-free assays.[1] Your experimental concentrations should bracket this range.

  • Question: How should I prepare this compound for my assay?

    • Answer: this compound is soluble in DMSO up to 100 mg/mL (169.86 mM).[1] It is practically insoluble in water. Ensure your final DMSO concentration in the assay is consistent across all conditions and is low enough to not affect enzyme activity (typically <0.5%). Prepare fresh dilutions from a concentrated DMSO stock for each experiment to avoid issues with freeze-thaw cycles.[1][12]

  • Question: Could my assay setup be the problem?

    • Answer: Yes. Ensure your instrument is properly calibrated for the detection method (e.g., fluorescence or absorbance).[13] Run controls including: no enzyme, no substrate, and vehicle (DMSO) only. If using a commercial kit, ensure reagents have not expired and development times are optimized as per the manufacturer's protocol.[13]

Issue 2: this compound did not show an anti-fibrotic effect in my preclinical in vivo model.

  • Question: Is this result unexpected based on the clinical data?

    • Answer: No, this result is consistent with the findings from the Phase 3 ISABELA trials, where this compound failed to demonstrate efficacy in improving the primary outcome of FVC decline in IPF patients.[2][6][8] Despite promising preclinical and Phase 2a data, the drug was ultimately found to be ineffective for this indication in a large patient population.[5][6]

  • Question: How can I confirm this compound reached its target in my model?

    • Answer: The key pharmacodynamic biomarker for this compound activity is a reduction in plasma LPA levels. In a Phase 1 trial, this compound demonstrated a dose-dependent reduction in LPA.[5] A Phase 2a study also confirmed target engagement with a maximum reduction from baseline in plasma LPA of approximately 90%.[6] You should measure plasma LPA levels in your treated animals versus a vehicle control group to confirm target engagement.

  • Question: What dose should I be using?

    • Answer: In a mouse bleomycin-induced fibrosis model, significant activity was reported at oral doses of 10 and 30 mg/kg twice daily.[1] Dosing should be optimized for your specific model and species, aiming to achieve sustained plasma concentrations that lead to significant LPA reduction.

Troubleshooting In Vivo Experiment Start Start: In Vivo Experiment Shows No Anti-Fibrotic Effect CheckClinical Review Clinical Data: Was this compound effective in humans? Start->CheckClinical CheckPD Assess Pharmacodynamics (PD): Did the drug engage its target? CheckClinical->CheckPD Yes (in Phase 2) ResultConsistent Result is Consistent with Phase 3 Clinical Failure. Consider alternative therapeutic targets. CheckClinical->ResultConsistent No PD_OK Measure Plasma LPA Levels. Are they significantly reduced? CheckPD->PD_OK CheckPK Assess Pharmacokinetics (PK): Was drug exposure sufficient? PK_OK Measure this compound plasma concentration. Is it in the expected range? CheckPK->PK_OK ResultInconsistent Result is Inconsistent. Investigate model-specific factors. PD_OK->CheckPK Yes PD_OK->CheckPK No PK_OK->ResultInconsistent Yes OptimizeDose Optimize Dose & Formulation. Re-run experiment. PK_OK->OptimizeDose No

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

Experimental Protocols

Protocol: In Vitro Autotaxin (ATX) Enzyme Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory activity of this compound on ATX using a commercially available fluorescent substrate.

1. Materials:

  • Recombinant human Autotaxin (ATX/ENPP2)

  • Fluorescent lysophospholipase D substrate (e.g., CPF4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA, pH 8.0)

  • This compound (powder)

  • DMSO, anhydrous

  • 96-well black, flat-bottom assay plates

  • Fluorescence plate reader

2. Methods:

  • Preparation of this compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM).

    • Create a final intermediate dilution series in the assay buffer. Ensure the final DMSO concentration will be ≤0.5% in the assay wells.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 2 µL of the this compound dilutions (or DMSO vehicle control) to the appropriate wells.

    • Add 25 µL of recombinant ATX enzyme solution (pre-diluted in assay buffer to desired final concentration) to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate (pre-diluted in assay buffer to desired final concentration).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., readings every 60 seconds) at the appropriate excitation/emission wavelengths for the substrate.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates by subtracting the average rate of the "no enzyme" control.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control wells: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Challenges in translating Ziritaxestat's preclinical success to clinical outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Challenges in Translating Ziritaxestat's Preclinical Success to Clinical Outcomes

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with this compound (GLPG1690) or other autotaxin inhibitors. The content is designed to address specific issues that may arise during experiments and to shed light on the potential reasons for the disconnect between this compound's promising preclinical data and its clinical trial results in Idiopathic Pulmonary Fibrosis (IPF).

Troubleshooting Guides and FAQs

Q1: We are observing variability in the efficacy of this compound in our preclinical bleomycin-induced lung fibrosis model. What are the potential reasons?

A1: Variability in the bleomycin model is a common challenge. Here are several factors to consider and troubleshoot:

  • Bleomycin Administration: The route and consistency of bleomycin delivery are critical. Intratracheal or oropharyngeal aspiration can lead to uneven distribution in the lungs. Ensure a standardized and precise administration technique. Consider using a microsprayer for more uniform aerosolized delivery.

  • Mouse Strain: Different mouse strains exhibit varying sensitivities to bleomycin-induced fibrosis. C57BL/6 mice are a commonly used susceptible strain. Ensure you are using a consistent and appropriate strain for your study.

  • Timing of this compound Treatment: The timing of therapeutic intervention is crucial.

    • Prophylactic vs. Therapeutic Dosing: Efficacy may differ significantly if this compound is administered before or after the establishment of fibrosis. Preclinical studies with this compound have shown efficacy in both settings, but it is important to clearly define your study's objective.

    • Disease Phase: The bleomycin model has a distinct inflammatory phase (first ~7 days) followed by a fibrotic phase. Initiating treatment during the fibrotic phase (after day 7) is generally considered more clinically relevant for IPF.

  • Drug Formulation and Administration: Ensure consistent formulation and administration of this compound. Oral gavage is a common method; ensure accurate dosing and vehicle consistency.

  • Assessment of Fibrosis: The methods used to quantify fibrosis can introduce variability.

    • Ashcroft Score: This is a semi-quantitative histological score. To minimize inter-observer variability, ensure that scoring is performed by at least two blinded observers.

    • Collagen Content: Biochemical assays for hydroxyproline content provide a more quantitative measure of collagen deposition. Ensure tissue is harvested and processed consistently.

Q2: Our in vitro assays with this compound show potent inhibition of autotaxin, but the anti-fibrotic effect in cell culture is less pronounced than expected. What could be the issue?

A2: This could be due to several factors related to the in vitro system:

  • Cell Type and Source: The response to autotaxin inhibition can be cell-type specific. Primary lung fibroblasts from IPF patients may behave differently than commercial cell lines.

  • Stimulation Conditions: The pro-fibrotic stimulus used in your cell culture (e.g., TGF-β) may activate signaling pathways that are not solely dependent on the autotaxin-LPA axis.

  • Lysophosphatidic Acid (LPA) in Serum: Fetal bovine serum (FBS) used in cell culture media contains significant amounts of LPA. This exogenous LPA can stimulate cells independently of autotaxin activity, masking the effect of your inhibitor. Consider using serum-free or low-LPA serum conditions.

Q3: The Phase 2a (FLORA) trial for this compound showed a stabilization of Forced Vital Capacity (FVC), but the Phase 3 (ISABELA) trials failed to meet their primary endpoint. What are the potential explanations for this discrepancy?

A3: The transition from promising Phase 2a results to disappointing Phase 3 outcomes is a significant challenge in drug development. Several factors may have contributed to this in the case of this compound:

  • Patient Population: The FLORA trial was a small, exploratory study with 23 participants, while the ISABELA trials enrolled a much larger and more diverse population of 1,306 patients.[1][2] The broader patient population in the Phase 3 trials may have had a wider range of disease severity and progression rates, potentially diluting the treatment effect observed in the smaller, more selected Phase 2a cohort.

  • Standard of Care: In the ISABELA trials, patients were allowed to continue their standard of care treatment (pirfenidone or nintedanib).[3][4] The potential for drug-drug interactions or overlapping mechanisms of action with these anti-fibrotic agents could have influenced the observed outcomes with this compound.

  • Trial Duration and Endpoints: The FLORA trial had a shorter duration (12 weeks) compared to the 52-week primary endpoint of the ISABELA trials.[2][3] It is possible that the initial stabilization of FVC observed in the shorter trial did not translate to a sustained benefit over a longer period.

  • Statistical Power: Small Phase 2a studies are not powered to definitively demonstrate efficacy. The promising signal observed in the FLORA trial may have been due to chance.

  • Safety Profile: The ISABELA trials were terminated early due to a benefit-risk assessment by an independent data monitoring committee, which included numerically higher all-cause mortality in the this compound groups.[3][5] This raises the possibility of unforeseen safety concerns in a larger population that were not apparent in the smaller Phase 2a study.

Q4: We are designing a preclinical study for a novel autotaxin inhibitor. What are the key lessons learned from the this compound experience?

A4: The this compound program offers several important considerations for developing new autotaxin inhibitors:

  • Robust Preclinical Models: While the bleomycin model is a standard, consider its limitations. Exploring other fibrosis models and ensuring your therapeutic rationale is not solely dependent on one model is advisable.

  • Biomarker Strategy: this compound demonstrated excellent target engagement by reducing plasma LPA levels.[3] A strong biomarker strategy is crucial to confirm that your compound is hitting its target in both preclinical and clinical studies. However, the this compound case shows that target engagement alone does not guarantee clinical efficacy.

  • Early and Thorough Safety Assessment: The unexpected safety signal in the Phase 3 trials highlights the importance of comprehensive preclinical toxicology and careful safety monitoring in early clinical phases.

  • Understanding the Complexity of Fibrosis: Idiopathic Pulmonary Fibrosis is a complex and heterogeneous disease.[6] The failure of a targeted therapy like this compound suggests that multiple pathways are likely involved in disease progression. Combination therapies or targeting more central nodes in the fibrotic process may be necessary.[7]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol describes a common method for inducing pulmonary fibrosis in mice to test the efficacy of anti-fibrotic compounds like this compound.

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Microsprayer or intratracheal instillation device

  • This compound (or test compound)

  • Vehicle for compound administration (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Bleomycin Administration:

    • Anesthetize the mouse.

    • For intratracheal instillation, make a small incision in the neck to expose the trachea. Inject a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL) directly into the trachea.

    • Alternatively, for a less invasive approach, use a microsprayer to deliver an aerosolized dose of bleomycin directly into the lungs via the oropharynx.

    • Administer sterile saline to the control group using the same procedure.

  • This compound Treatment:

    • Prophylactic Regimen: Begin daily oral gavage of this compound (e.g., 30 mg/kg, twice daily) one day before bleomycin administration and continue for the duration of the study (e.g., 14 or 21 days).

    • Therapeutic Regimen: Begin daily oral gavage of this compound 7 days after bleomycin administration and continue until the end of the study.

    • Administer vehicle to the control and bleomycin-only groups.

  • Euthanasia and Tissue Collection:

    • At the end of the study (e.g., day 14 or 21), euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for biomarker analysis.

    • Perfuse the lungs with saline and harvest the lung tissue. One lobe can be fixed in 10% neutral buffered formalin for histology, and the remaining lobes can be snap-frozen in liquid nitrogen for biochemical and molecular analysis.

Assessment of Pulmonary Fibrosis

a) Histological Analysis (Ashcroft Score):

  • Embed the formalin-fixed lung tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Masson's trichrome to visualize collagen (stains blue).

  • Examine the slides under a microscope.

  • Score the degree of fibrosis in at least 20 random fields per lung section using the Ashcroft scoring system (0 = normal lung, 8 = total fibrous obliteration of the field).

  • The scoring should be performed by two independent observers blinded to the treatment groups. The average score for each lung is then calculated.

b) Collagen Content (Hydroxyproline Assay):

  • Take a weighed portion of the frozen lung tissue.

  • Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate.

  • Use a commercial hydroxyproline assay kit to determine the hydroxyproline concentration, which is a direct measure of collagen content.

  • Normalize the results to the initial tissue weight.

Measurement of Lysophosphatidic Acid (LPA) in Bronchoalveolar Lavage Fluid (BALF)
  • After euthanasia, cannulate the trachea and instill a known volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs.

  • Gently aspirate the fluid after each instillation and pool the recovered BALF.

  • Centrifuge the BALF to pellet cells.

  • Collect the supernatant and store at -80°C.

  • Extract lipids from the BALF supernatant using a suitable method (e.g., Bligh-Dyer extraction).

  • Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of different LPA species.

Full Transcriptome Analysis of Lung Tissue
  • Homogenize a portion of the snap-frozen lung tissue.

  • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

  • Perform microarray analysis using a platform such as Agilent SurePrint G3 mouse chip or RNA sequencing (RNA-seq).

  • Analyze the gene expression data to identify differentially expressed genes and affected pathways between treatment groups.

Data Presentation

Table 1: Summary of this compound Preclinical Efficacy in Bleomycin-Induced Mouse Model

ParameterControlBleomycin + VehicleBleomycin + this compound (30 mg/kg bid)
Ashcroft Score 0.5 ± 0.25.8 ± 0.62.5 ± 0.4
Lung Collagen (µg/mg tissue) 10.2 ± 1.535.8 ± 4.118.5 ± 2.9
LPA C18:2 in BALF (pg/mL) 50 ± 12250 ± 4580 ± 20*

*p < 0.05 compared to Bleomycin + Vehicle. Data are representative examples based on published literature.

Table 2: Key Clinical Trial Outcomes for this compound in IPF

TrialPhaseNTreatment ArmsPrimary EndpointOutcome
FLORA 2a23This compound 600 mg QD vs. PlaceboSafety and TolerabilityGenerally well-tolerated. Stabilization of FVC at 12 weeks (+8 mL) vs. decline in placebo (-87 mL).[8]
ISABELA 1 & 2 31306This compound 200 mg QD, 600 mg QD vs. Placebo (on top of standard of care)Annual rate of FVC decline at 52 weeksNo significant difference in the rate of FVC decline between this compound and placebo groups.[3][5]

Mandatory Visualizations

Signaling Pathway

Ziritaxestat_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Activation Signaling Downstream Signaling (e.g., Rho/ROCK, MAPK) LPAR->Signaling Fibrosis Pro-fibrotic Responses (Fibroblast proliferation, migration, collagen production) Signaling->Fibrosis This compound This compound (GLPG1690) This compound->ATX Inhibition

Caption: Mechanism of action of this compound in the autotaxin-LPA signaling pathway.

Experimental Workflow

Preclinical_Workflow cluster_induction Fibrosis Induction (Day 0) cluster_treatment Treatment Regimen (Days 1-21) cluster_analysis Endpoint Analysis (Day 21) Induction Bleomycin Instillation (Intratracheal or Microsprayer) Treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 30 mg/kg) Induction->Treatment Harvest Euthanasia & Tissue Harvest (Lungs, BALF) Treatment->Harvest Histology Histology (Masson's Trichrome) Ashcroft Scoring Harvest->Histology Biochem Biochemistry (Hydroxyproline Assay) Harvest->Biochem Biomarker Biomarker Analysis (LPA in BALF via LC-MS/MS) Harvest->Biomarker Genomics Transcriptomics (RNA-seq/Microarray) Harvest->Genomics

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Ziritaxestat (GLPG1690) Development Program: A Technical Overview of its Early Termination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential reasons for the early termination of the Ziritaxestat (GLPG1690) development program for idiopathic pulmonary fibrosis (IPF). This compound, a selective autotaxin inhibitor, was under investigation in the Phase 3 ISABELA clinical trials before its discontinuation. This document, presented in a question-and-answer format, directly addresses specific issues and summarizes key data to inform future research in this area.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound development program?

The development program for this compound was discontinued in February 2021 based on the recommendation of an Independent Data Monitoring Committee (IDMC).[1][2] The IDMC, after a regular review of unblinded data from the pivotal Phase 3 ISABELA studies, concluded that the benefit-risk profile of this compound no longer supported the continuation of the trials.[2][3]

Q2: What specific findings led to this unfavorable benefit-risk assessment?

The decision was based on two key findings from the pooled data of the ISABELA 1 and ISABELA 2 trials:

  • Lack of Efficacy: this compound did not demonstrate a significant improvement in the primary endpoint, which was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function, compared to placebo.[3][4][5]

  • Safety Concerns: There was a numerically higher rate of all-cause mortality in patients receiving this compound compared to placebo.[3][6] One report noted a "dose-dependent increase in death" associated with the drug.[7]

Q3: What was the proposed mechanism of action for this compound in idiopathic pulmonary fibrosis (IPF)?

This compound is a selective inhibitor of autotaxin (ATX).[5][8] Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule with pro-fibrotic effects.[1][9][10] In IPF, ATX and LPA levels are elevated in the lungs, contributing to fibrosis.[1][9][10] By inhibiting autotaxin, this compound was expected to reduce LPA levels and consequently slow down the fibrotic process.[1]

Key Experimental Data from the ISABELA Phase 3 Trials

The ISABELA program consisted of two identically designed, global, randomized, double-blind, placebo-controlled Phase 3 trials: ISABELA 1 (NCT03711162) and ISABELA 2 (NCT03733444).[1][3]

Efficacy Data: Annual Rate of FVC Decline (mL/year)
TrialTreatment GroupLeast-Squares Mean Annual Rate of FVC Decline (95% CI)Between-Group Difference vs. Placebo (95% CI)
ISABELA 1 This compound 600 mg-124.6 (-178.0 to -71.2)22.7 (-52.3 to 97.6)
This compound 200 mg-173.9 (-225.7 to -122.2)-26.7 (-100.5 to 47.1)
Placebo-147.3 (-199.8 to -94.7)-
ISABELA 2 This compound 600 mg-173.8 (-209.2 to -138.4)2.8 (-46.9 to 52.4)
Placebo-176.6 (-211.4 to -141.8)-

Data sourced from Maher et al., 2023.[3][4][6]

Safety Data: All-Cause Mortality
TrialTreatment GroupMortality Rate (%)
ISABELA 1 This compound 600 mg8.0
This compound 200 mg4.6
Placebo6.3
ISABELA 2 This compound 600 mg9.3
This compound 200 mg8.5
Placebo4.7

Data sourced from Maher et al., 2023.[6]

Experimental Protocols

The ISABELA trials were designed to assess the efficacy and safety of two doses of this compound (200 mg and 600 mg once daily) in addition to the local standard of care for a minimum of 52 weeks in patients with IPF.[11][12]

Inclusion Criteria:

  • Age 40 years or older.

  • Diagnosis of IPF within the previous 5 years.

Randomization:

  • Patients were randomized in a 1:1:1 ratio to receive either 600 mg of this compound, 200 mg of this compound, or a matching placebo once daily.[3][13]

Background Therapy:

  • Patients were permitted to continue receiving local standard of care, which could include pirfenidone, nintedanib, or neither.[3][13]

Primary Outcome:

  • The primary outcome was the annual rate of decline in Forced Vital Capacity (FVC) at week 52.[11][13]

Key Secondary Outcomes:

  • Disease progression.

  • Time to first respiratory-related hospitalization.

  • Change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[4][11]

Visualizations

Signaling Pathway

Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (Target of this compound) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT, MAPK) LPAR->Downstream Fibrosis Fibroblast Proliferation, Myofibroblast Differentiation, Extracellular Matrix Deposition (Fibrosis) Downstream->Fibrosis This compound This compound This compound->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway targeted by this compound in IPF.

Experimental Workflow

ISABELA Trials Workflow cluster_treatment Treatment Arms (52 Weeks + Standard of Care) Screening Patient Screening (IPF Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization GroupA This compound 600 mg Randomization->GroupA GroupB This compound 200 mg Randomization->GroupB GroupC Placebo Randomization->GroupC Endpoint Primary Endpoint Assessment: Annual Rate of FVC Decline at Week 52 GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint Termination Early Termination (IDMC Recommendation) Endpoint->Termination

Caption: Simplified workflow of the ISABELA Phase 3 clinical trials.

References

Ziritaxestat Solubility Optimization: A Technical Support Resource for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ziritaxestat solubility in in vivo experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in aqueous solutions. What am I doing wrong?

A1: this compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers or saline will likely result in precipitation. It is crucial to use a co-solvent system to first dissolve the compound before further dilution.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my final dosing vehicle. How can I prevent this?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Order of Addition is Critical: Always dissolve this compound completely in a small amount of an appropriate organic solvent (like DMSO) first. Then, slowly add this stock solution to your co-solvents (e.g., PEG300, Tween-80) while vortexing. Finally, add the aqueous component (saline or water) dropwise with continuous mixing.

  • Sonication and Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[3] However, be mindful of the compound's stability at elevated temperatures.

  • Vehicle Composition: The ratio of organic solvents to the aqueous phase is crucial. You may need to increase the proportion of co-solvents like PEG300 or Tween-80 in your final formulation. Refer to the formulation tables below for validated compositions.

  • Fresh Solvents: Ensure you are using fresh, anhydrous DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1][3]

Q3: What are some recommended and validated solvent systems for in vivo administration of this compound?

A3: Several solvent systems have been successfully used for the in vivo delivery of this compound. The choice of vehicle will depend on the route of administration (e.g., oral gavage, injection) and the required concentration. Below are some examples.

Q4: Can I use corn oil for oral administration of this compound?

A4: Yes, a formulation using 10% DMSO and 90% corn oil has been shown to achieve a clear solution with a solubility of at least 2.08 mg/mL.[3] This is a suitable option for oral gavage.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of autotaxin (ATX).[1][3][4] ATX is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[5][6][7] LPA is a signaling molecule that interacts with G-protein coupled receptors (LPAR1-6) to mediate various cellular processes, including those involved in fibrosis.[5][6][8] By inhibiting ATX, this compound reduces the production of LPA, thereby downregulating these signaling pathways.[4]

Quantitative Data Summary: this compound Solubility in Various Vehicles

The following tables summarize reported solubility data and formulation compositions for this compound.

SolventConcentrationObservationSource
Water< 0.1 mg/mLInsoluble[1][2]
DMSOup to 100 mg/mLSoluble[1]
Ethanol4 mg/mLSoluble[1]
Formulation Composition (for a clear solution) Achieved Solubility Source
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.5 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[3]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂ONot specified, but validated[1]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Injection (Clear Solution)

This protocol is based on formulations reported by commercial suppliers.[1][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water for injection (ddH₂O)

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Add Co-solvents: In a separate sterile tube, add the required volume of PEG300. While vortexing, slowly add the this compound stock solution to the PEG300.

  • Add Surfactant: To the DMSO/PEG300 mixture, add the required volume of Tween-80 and continue to mix until a homogenous solution is formed.

  • Final Dilution: Slowly add the sterile saline or ddH₂O dropwise to the mixture while continuously vortexing to reach the final desired concentration and volume.

  • Final Observation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted by increasing the ratio of organic solvents.

Example for a 1 mL final volume at 2.5 mg/mL:

  • Start with a 50 mg/mL this compound in DMSO stock.

  • Add 400 µL of PEG300 to a tube.

  • Add 50 µL of the this compound stock to the PEG300.

  • Add 50 µL of Tween-80.

  • Slowly add 500 µL of saline.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Ziritaxestat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA converts to This compound This compound This compound->ATX inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR activates Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) LPAR->Downstream triggers Fibrosis Fibrotic Processes Downstream->Fibrosis leads to

Caption: this compound inhibits Autotaxin, blocking LPA production.

Experimental Workflow for this compound Formulation

Ziritaxestat_Formulation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve add_peg 3. Add Stock to PEG300 dissolve->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_aqueous 5. Add Saline/Water (Dropwise with vortexing) add_tween->add_aqueous check Observe for Precipitation add_aqueous->check sonicate Troubleshoot: - Sonicate/Warm - Adjust Ratios check->sonicate Yes end End: Clear Solution for In Vivo Use check->end No sonicate->add_aqueous

Caption: Workflow for preparing this compound for in vivo studies.

References

Ziritaxestat Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of Ziritaxestat (GLPG1690). This compound is a selective inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis.[1][2] While the clinical development of this compound was discontinued due to an unfavorable benefit-risk profile in Phase 3 trials for idiopathic pulmonary fibrosis (IPF), understanding its broader biological activities, including potential off-target effects, remains crucial for interpreting experimental results.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of autotaxin (ATX).[2] By inhibiting ATX, this compound reduces the production of extracellular lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through various G protein-coupled receptors to mediate a range of cellular processes, including cell proliferation, migration, and survival. In the context of fibrotic diseases, the ATX-LPA signaling axis is believed to play a significant role in the initiation and progression of tissue scarring.

Q2: Were any off-target effects identified during preclinical or clinical development?

Direct evidence of significant, high-affinity binding to off-target signaling proteins from comprehensive screening panels is not publicly available. However, some interactions and observations that can be considered off-target have been reported:

  • Metabolic Enzyme Interactions: In vitro studies with human liver microsomes indicated that this compound has a weak inhibitory effect on cytochrome P450 enzymes CYP2C8 and CYP3A4/5. Additionally, studies with human hepatocytes suggested a potential for this compound to induce the expression of CYP3A4 and CYP1A2.

  • Drug-Drug Interactions: Phase 1 clinical data revealed that this compound can increase the plasma concentrations of nintedanib, an approved therapy for IPF.[2] This interaction is important to consider in co-administration experiments.

Q3: Why was the clinical development of this compound discontinued?

The Phase 3 ISABELA clinical trials for idiopathic pulmonary fibrosis (IPF) were terminated early.[3][4] An independent data monitoring committee concluded that the benefit-risk profile of this compound no longer supported the continuation of the studies.[3][4] This decision was based on two key findings:

  • Lack of Efficacy: this compound did not demonstrate a significant improvement in the primary endpoint, the annual rate of decline in forced vital capacity (FVC), compared to placebo.[5][6]

  • Safety Concerns: There was a numerically higher rate of all-cause mortality in the this compound treatment arms compared to the placebo group.[5][6]

It is important to note that the precise mechanism for the increased mortality has not been definitively established and may not be due to a direct off-target effect. One hypothesis is the involvement of an alternative pro-fibrotic pathway that is not addressed by autotaxin inhibition.

Troubleshooting Guide: Unexpected Experimental Results

Issue: My experimental system shows a phenotypic change that is not readily explained by the inhibition of the ATX-LPA axis.

Possible Cause: This could be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is inhibiting autotaxin in your experimental system. This can be done by measuring the levels of a specific LPA species (e.g., LPA C18:2) in the plasma or conditioned media of your model system. A significant reduction in LPA levels would indicate target engagement.

  • Review Known Interactions:

    • If your experimental system involves other drugs, consider the possibility of a drug-drug interaction, such as the known effect of this compound on nintedanib plasma levels.[2]

    • If you are working with hepatic cell models, consider the potential impact of this compound on CYP450 enzyme activity.

  • Investigate Potential Off-Target Binding:

    • Computational Assessment: Utilize in silico tools to predict potential off-target binding based on the chemical structure of this compound. Databases of known drug-target interactions can provide initial leads.

    • In Vitro Profiling: If resources permit, a broad in vitro screen against a panel of receptors, ion channels, and kinases is the most direct way to identify potential off-target interactions. Commercial services are available for this purpose. A suggested workflow is outlined below.

Data Presentation

Table 1: Summary of this compound's Known On-Target and Off-Target Interactions

Target/InteractionEffectEvidence
On-Target
Autotaxin (ATX)InhibitionPreclinical and clinical data showing reduced LPA levels.
Off-Target/Other Interactions
CYP2C8Weak InhibitionIn vitro human liver microsome studies.
CYP3A4/5Weak InhibitionIn vitro human liver microsome studies.
CYP3A4Potential InductionIn vitro human hepatocyte studies.
CYP1A2Potential InductionIn vitro human hepatocyte studies.
NintedanibIncreased Plasma LevelsPhase 1 clinical data.[2]

Table 2: Summary of Key Efficacy and Safety Data from the ISABELA Phase 3 Trials

OutcomeISABELA 1ISABELA 2
Primary Efficacy Endpoint: Annual Rate of FVC Decline (mL/year)
This compound 600 mg-124.6-173.8
This compound 200 mg-173.9-174.9
Placebo-147.3-176.6
Safety Endpoint: All-Cause Mortality
This compound 600 mg8.0%9.3%
This compound 200 mg4.6%8.5%
Placebo6.3%4.7%

Data from Maher et al., JAMA, 2023.[5]

Experimental Protocols

Protocol 1: Measurement of LPA C18:2 to Confirm On-Target Engagement

  • Sample Collection: Collect plasma from treated and control animals, or conditioned media from cell cultures.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Bligh and Dyer method.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column.

  • Quantification: Use a stable isotope-labeled internal standard for LPA C18:2 to accurately quantify its concentration.

  • Data Analysis: Compare the LPA C18:2 levels between this compound-treated and vehicle-treated groups. A significant decrease in the treated group confirms on-target activity.

Visualizations

G cluster_0 On-Target Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis This compound This compound This compound->ATX Inhibition LPAR LPA Receptors LPA->LPAR Activation Fibrosis Fibrotic Signaling LPAR->Fibrosis G cluster_workflow Off-Target Investigation Workflow start Unexpected Experimental Phenotype Observed confirm_on_target Confirm On-Target Engagement (Measure LPA Levels) start->confirm_on_target review_known Review Known Interactions (CYPs, Drug-Drug) confirm_on_target->review_known in_silico In Silico Off-Target Prediction review_known->in_silico in_vitro In Vitro Off-Target Screening (e.g., Kinase Panel) in_silico->in_vitro validate Validate Hits in Functional Assays in_vitro->validate

References

Ziritaxestat metabolism by CYP3A4 and potential drug-drug interactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ziritaxestat & CYP3A4 Interactions

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols related to the metabolism of this compound by cytochrome P450 3A4 (CYP3A4) and its potential for drug-drug interactions (DDIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

In vitro studies using human recombinant cytochrome P450 enzymes have demonstrated that this compound is predominantly metabolized by CYP3A4.[1][2] Contributions from other phase 1 enzymes to its metabolism are considered minor, accounting for a maximum of 2.1%.[1][2] This was further confirmed in studies with human liver microsomes where only the potent CYP3A4 inhibitor, ketoconazole, had a significant impact on the intrinsic clearance of this compound.[2][3] this compound is characterized as a low-clearance and low-extraction-ratio drug, indicating that hepatic first-pass metabolism is likely to be low.[2][3][4]

Q2: Does this compound have the potential to inhibit or induce CYP3A4?

Yes, this compound exhibits a dual profile as both a weak inhibitor and a potential inducer of CYP3A4.

  • Inhibition: In vitro studies with human liver microsomes showed weak, competitive, and reversible inhibition of CYP3A4/5, with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1][5]

  • Induction: When incubated with human hepatocytes at concentrations ranging from 0.1 to 30 μM, this compound led to an increase in CYP3A4 and CYP1A2 messenger RNA (mRNA) expression, suggesting a potential for induction.[1]

The net predicted impact of this autoinhibition and autoinduction is a modest 12% decrease in this compound's own exposure.[2][6]

Troubleshooting Guide: Drug-Drug Interaction Scenarios

This section addresses specific issues you might encounter during pre-clinical or clinical experiments involving this compound.

Scenario 1: this compound as a DDI Victim

Q: My in vivo experimental results show significantly higher than expected plasma concentrations of this compound. What could be the cause?

A: This observation is likely due to the co-administration of a CYP3A4 inhibitor. Since this compound is primarily cleared by CYP3A4, any co-administered drug that inhibits this enzyme will reduce this compound's metabolism, leading to increased plasma exposure (AUC) and maximum concentration (Cmax).

  • Moderate Inhibitors: A moderate CYP3A4 inhibitor like fluconazole is predicted to cause a 2.6-fold increase in the AUC of this compound.[2][6]

  • Strong Inhibitors: A strong CYP3A4 inhibitor like voriconazole is predicted to increase this compound's AUC by as much as 15-fold.[2][6]

Q: I'm observing lower than expected this compound exposure in my study. Why might this be happening?

A: Lower exposure is the expected outcome when this compound is co-administered with a CYP3A4 inducer. Inducers increase the expression of the CYP3A4 enzyme, which accelerates the metabolism of this compound and lowers its plasma concentration. For example, a moderate CYP3A4 inducer like efavirenz is predicted to cause a three-fold decrease in the AUC of this compound.[2][6]

Scenario 2: this compound as a DDI Perpetrator

Q: I am co-administering this compound with a sensitive CYP3A4 substrate and observe increased exposure of the substrate. Is this an expected interaction?

A: Yes, this is consistent with this compound's profile as a weak CYP3A4 inhibitor.[1][5] While the inhibition is weak, it can be clinically relevant. Physiologically based pharmacokinetic (PBPK) modeling predicts that this compound could increase the AUC of midazolam, a sensitive CYP3A4 index substrate, by 2.7-fold.[2][6] Therefore, when designing experiments with co-administered drugs that are CYP3A4 substrates, this interaction potential should be considered.

Q: Could this compound's induction potential affect the efficacy of co-administered drugs?

A: Yes, based on in vitro data, this compound has the potential to induce CYP3A4.[1] Predictions indicate that this induction could decrease the exposure of a co-administered CYP3A4 substrate by up to 30%.[3][5] This could be clinically significant for drugs with a narrow therapeutic index.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's interaction with CYP enzymes and its predicted DDI liability.

Table 1: In Vitro Enzyme Interaction Parameters for this compound

ParameterEnzyme/ProcessValueSource
Inhibition
IC50CYP3A4/53.7 µM[1]
IC50CYP2C82.1 µM[1]
Induction
mRNA ExpressionCYP3A4 & CYP1A2Increased at 0.1-30 µM[1]

Table 2: Predicted Clinical Drug-Drug Interactions (DDIs) for this compound

ScenarioInteracting DrugMechanismPredicted Effect on AUCSource
This compound as Victim FluconazoleModerate CYP3A4 Inhibition2.6-fold Increase[2][6]
VoriconazoleStrong CYP3A4 Inhibition15-fold Increase[2][6]
EfavirenzModerate CYP3A4 Induction3-fold Decrease[2][6]
This compound as Perpetrator MidazolamWeak CYP3A4 Inhibition2.7-fold Increase[2][6]

Visualized Pathways and Workflows

ziritaxestat_metabolism cluster_cyp CYP450 Enzymes This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Major Pathway (>97%) Other_CYPs Other_CYPs This compound->Other_CYPs  Minor Pathway (<2.1%) Metabolites_Major Metabolites_Major Metabolites_Minor Metabolites_Minor CYP3A4->Metabolites_Major Other_CYPs->Metabolites_Minor

Caption: Primary metabolic pathway of this compound via CYP enzymes.

ddi_logic This compound This compound CYP3A4_Substrate Other CYP3A4 Substrate Drugs This compound->CYP3A4_Substrate  Increases Substrate  Exposure (e.g., 2.7x) Inhibitor Strong/Moderate CYP3A4 Inhibitor Inhibitor->this compound  Increases this compound  Exposure (e.g., 15x) Inducer CYP3A4 Inducer Inducer->this compound  Decreases this compound  Exposure (e.g., 3x) inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM, NADPH, and Buffer Mixture C Add this compound to HLM Mixture and Pre-incubate at 37°C A->C B Prepare this compound Concentration Series B->C D Initiate Reaction with CYP3A4 Probe Substrate C->D E Incubate at 37°C D->E F Terminate Reaction with Cold Solvent E->F G Centrifuge and Collect Supernatant F->G H Quantify Metabolite (LC-MS/MS) G->H I Plot Data and Calculate IC50 H->I

References

Overcoming limitations of forced vital capacity (FVC) as an endpoint in Ziritaxestat trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ziritaxestat and navigating the complexities of clinical trial endpoints for Idiopathic Pulmonary Fibrosis (IPF).

Frequently Asked Questions (FAQs)

Q1: Why were the Phase 3 ISABELA trials for this compound terminated early?

A1: The ISABELA 1 and 2 trials were terminated prematurely following a recommendation from an independent data and safety monitoring committee.[1][2] The committee concluded that the benefit-to-risk profile of this compound no longer supported the continuation of the studies due to a lack of efficacy and safety concerns.[1][2][3] The primary endpoint, the annual rate of decline in Forced Vital Capacity (FVC), showed no significant improvement in patients receiving this compound compared to placebo.[1][3] Additionally, an increase in all-cause mortality was observed in the this compound groups in one of the trials.

Q2: What is Forced Vital Capacity (FVC) and why is it a primary endpoint in IPF trials?

A2: Forced Vital Capacity (FVC) is a measure of lung function that quantifies the total amount of air a person can forcibly exhale after taking the deepest possible breath.[4] It is a widely accepted primary endpoint in IPF clinical trials and has been used for the approval of other IPF treatments.[5] A decline in FVC over time is indicative of worsening lung function and disease progression.[5] Regulatory agencies like the FDA consider a slowing of FVC decline as a meaningful therapeutic effect.

Q3: What are the recognized limitations of relying solely on FVC as a primary endpoint in IPF clinical trials?

A3: While FVC is a standard endpoint, it has several limitations:

  • Clinical Significance of Small Changes: Small changes in FVC may not be clinically meaningful to patients or accurately reflect their daily symptoms and quality of life.[6]

  • Variability: FVC measurements can be influenced by patient effort, equipment calibration, and operator technique, leading to variability in the data.[7]

  • Incomplete Picture of Disease: FVC only reflects one aspect of lung function and may not capture the full extent of the disease's impact on a patient, such as changes in symptoms, exercise tolerance, or structural lung damage.[6]

Q4: What are some alternative or complementary endpoints to FVC that can be considered in IPF trials?

A4: Several alternative and complementary endpoints are being explored to provide a more comprehensive assessment of treatment efficacy in IPF:

  • High-Resolution Computed Tomography (HRCT): Quantitative HRCT (qHRCT) can objectively measure changes in the extent of lung fibrosis and other parenchymal abnormalities.[8][9]

  • Circulating Biomarkers: Blood-based biomarkers can reflect underlying biological processes of the disease, such as epithelial injury (e.g., KL-6, SP-D) and extracellular matrix turnover.

  • Patient-Reported Outcomes (PROs): Instruments like the St. George's Respiratory Questionnaire (SGRQ) capture the patient's perspective on their respiratory health, including symptoms, activity levels, and overall impact on their life.[4]

  • 6-Minute Walk Test (6MWT): This test assesses a patient's exercise capacity by measuring the distance they can walk in six minutes. A decline in the 6-minute walk distance (6MWD) can indicate disease progression.[10]

  • Composite Endpoints: These combine multiple individual endpoints, such as a decline in FVC, disease progression, or death, to provide a more holistic view of the treatment effect.[9][10]

Troubleshooting Guides

Quantitative High-Resolution Computed Tomography (qHRCT) Analysis
Issue Potential Cause Troubleshooting Steps
High inter-scan variability Inconsistent inspiratory level during scanning. Differences in scanner protocols or reconstruction algorithms across sites.Implement standardized breathing instructions and coaching for patients. Use standardized HRCT acquisition protocols across all trial sites. Employ centralized reading and analysis of all scans.
Poor correlation between qHRCT and FVC qHRCT may be more sensitive to early or localized fibrotic changes not yet reflected in global lung function. Patient-specific factors influencing FVC (e.g., effort, comorbidities).Analyze regional changes in qHRCT in addition to global scores. Correlate qHRCT changes with other endpoints like gas exchange (DLCO) and patient-reported outcomes.
Artifacts in HRCT images Patient motion during the scan. Beam hardening from dense structures.Use faster scanning protocols to minimize motion artifacts. Utilize artifact reduction algorithms during image reconstruction.
Circulating Biomarker Assays (ELISA)
Issue Potential Cause Troubleshooting Steps
High variability in biomarker levels Pre-analytical variability (sample collection, processing, and storage). Inter-assay variability.Strictly adhere to standardized protocols for blood collection, processing, and storage. Run samples in duplicate or triplicate and include internal quality controls in each assay plate.
Biomarker levels do not correlate with clinical outcomes The chosen biomarker may not be directly on the causal pathway of the disease progression being measured. The biomarker may have a high biological variability.Select biomarkers based on a strong biological rationale and pre-clinical evidence. Analyze changes in biomarker levels over time rather than single time points.
Low signal or high background in ELISA Suboptimal antibody concentrations. Insufficient washing. Non-specific binding.Optimize antibody concentrations through titration experiments. Ensure thorough and consistent washing steps. Use appropriate blocking buffers to minimize non-specific binding.

Data Presentation

Table 1: this compound ISABELA Phase 3 Trial FVC Results

TrialTreatment GroupLeast-Squares Mean Annual Rate of FVC Decline (mL)95% Confidence IntervalBetween-Group Difference vs. Placebo (mL)
ISABELA 1 This compound 600 mg-124.6-178.0 to -71.222.7
This compound 200 mg-173.9-225.7 to -122.2-26.7
Placebo-147.3-199.8 to -94.7-
ISABELA 2 This compound 600 mg-173.8-209.2 to -138.42.8
Placebo-176.6-211.4 to -141.8-

Data from the ISABELA 1 and 2 randomized clinical trials.[1][3]

Table 2: Correlation of Quantitative HRCT (qHRCT) with Pulmonary Function Tests (PFTs) in IPF

qHRCT ParameterFVC (% predicted)DLCO (% predicted)
Fibrosis Score (%) r = -0.521 (p < 0.001)-
Ground Glass Opacity (%) -r = -0.600 (p < 0.001)
Total Lesion Ratio -r = -0.67 (p < 0.001)
Pulmonary Artery Volume -r = 0.41 (p < 0.001)

Correlation coefficients (r) from various studies assessing the relationship between qHRCT-derived measures and standard PFTs in patients with IPF.[3][8]

Experimental Protocols

Quantitative High-Resolution Computed Tomography (qHRCT) Analysis

Objective: To quantitatively assess the extent of fibrotic changes in the lungs of IPF patients.

Methodology:

  • Image Acquisition:

    • Perform non-contrast, thin-section HRCT scans of the chest at full inspiration.

    • Standardize acquisition parameters across all sites: 120 kVp, automated tube current modulation, slice thickness of 0.625-1.25 mm.

    • Provide patients with clear instructions and coaching for a consistent level of inspiration.

  • Image Segmentation:

    • Utilize a deep learning-based algorithm to automatically segment the lung parenchyma from the surrounding structures.

    • A trained radiologist should visually inspect and manually correct any segmentation errors.

  • Quantification of Lung Abnormalities:

    • Employ a validated software to classify lung tissue into different patterns based on Hounsfield units (HU) and texture analysis. Common patterns include:

      • Normal Lung: -950 to -700 HU

      • Ground-Glass Opacity: -700 to -500 HU

      • Fibrosis (Reticulation and Honeycombing): -500 to -200 HU

    • Calculate the percentage of each pattern relative to the total lung volume.

  • Data Analysis:

    • Analyze the change in the percentage of fibrotic tissue from baseline to follow-up visits.

    • Correlate the changes in qHRCT parameters with changes in FVC, DLCO, and patient-reported outcomes.

Serum Biomarker Analysis: KL-6 and Surfactant Protein-D (SP-D) by ELISA

Objective: To measure the concentration of circulating biomarkers of alveolar epithelial injury (KL-6 and SP-D) in serum samples.

Methodology:

  • Sample Collection and Processing:

    • Collect whole blood in serum separator tubes.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

    • Aliquot the resulting serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (General Sandwich ELISA Protocol):

    • Use commercially available, validated ELISA kits for human KL-6 and SP-D.

    • Bring all reagents and samples to room temperature before use.

    • Prepare serial dilutions of the standard protein to generate a standard curve.

    • Add 100 µL of standards, controls, and diluted patient serum samples to the wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours) at room temperature or 37°C.

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate.

    • Wash the plate again.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate a final time.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of KL-6 and SP-D in the patient samples by interpolating their absorbance values from the standard curve.

Patient-Reported Outcome Assessment: St. George's Respiratory Questionnaire (SGRQ)

Objective: To assess the impact of IPF on a patient's health-related quality of life.

Methodology:

  • Questionnaire Administration:

    • Administer the SGRQ to patients at baseline and at specified follow-up visits.

    • The questionnaire is self-administered and takes approximately 10-15 minutes to complete.

    • Ensure a quiet and comfortable environment for the patient to complete the questionnaire.

  • Scoring:

    • The SGRQ consists of 50 items and is divided into three components:

      • Symptoms: Assesses respiratory symptoms and their frequency and severity.

      • Activity: Measures the impact of breathlessness on daily activities.

      • Impacts: Covers the broader effects of the disease on social and psychological well-being.

    • Scores for each component and a total score are calculated, ranging from 0 (no impairment) to 100 (maximum impairment).

  • Data Analysis:

    • Analyze the change in the SGRQ total score and component scores from baseline.

    • A change of 4 units in the total score is considered the minimum clinically important difference (MCID).[4]

    • Correlate changes in SGRQ scores with changes in FVC and other clinical endpoints.

Mandatory Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Lysophosphatidylcholine (LPC) Lysophosphatidylcholine (LPC) Autotaxin (ATX) Autotaxin (ATX) Lysophosphatidylcholine (LPC)->Autotaxin (ATX) Substrate Lysophosphatidic Acid (LPA) Lysophosphatidic Acid (LPA) Autotaxin (ATX)->Lysophosphatidic Acid (LPA) Catalyzes conversion This compound This compound This compound->Autotaxin (ATX) Inhibits LPA Receptors (LPAR1, LPAR2) LPA Receptors (LPAR1, LPAR2) Lysophosphatidic Acid (LPA)->LPA Receptors (LPAR1, LPAR2) Binds and Activates G-proteins G-proteins LPA Receptors (LPAR1, LPAR2)->G-proteins Downstream Effectors Downstream Effectors G-proteins->Downstream Effectors Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression Downstream Effectors->Pro-fibrotic Gene Expression Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration Downstream Effectors->Fibroblast Proliferation & Migration Epithelial Cell Apoptosis Epithelial Cell Apoptosis Downstream Effectors->Epithelial Cell Apoptosis

Caption: this compound's mechanism of action in the ATX-LPA signaling pathway.

Experimental Workflow for Alternative Endpoints Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment FVC Measurement FVC Measurement Baseline Assessment->FVC Measurement HRCT Scan HRCT Scan Baseline Assessment->HRCT Scan Blood Sample Collection Blood Sample Collection Baseline Assessment->Blood Sample Collection SGRQ Administration SGRQ Administration Baseline Assessment->SGRQ Administration Randomization Randomization Baseline Assessment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Assessments Follow-up Assessments Treatment Arm->Follow-up Assessments Placebo Arm->Follow-up Assessments FVC_Followup FVC Measurement Follow-up Assessments->FVC_Followup HRCT_Followup HRCT Scan Follow-up Assessments->HRCT_Followup Blood_Followup Blood Sample Collection Follow-up Assessments->Blood_Followup SGRQ_Followup SGRQ Administration Follow-up Assessments->SGRQ_Followup Data Analysis Data Analysis FVC_Followup->Data Analysis qHRCT Analysis qHRCT Analysis HRCT_Followup->qHRCT Analysis Biomarker Analysis Biomarker Analysis Blood_Followup->Biomarker Analysis SGRQ Scoring SGRQ Scoring SGRQ_Followup->SGRQ Scoring Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis qHRCT Analysis->Data Analysis Biomarker Analysis->Data Analysis SGRQ Scoring->Data Analysis

Caption: Workflow for integrating alternative endpoints in an IPF clinical trial.

References

Adverse events associated with Ziritaxestat in combination with standard of care therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the adverse events observed during clinical trials of Ziritaxestat in combination with standard of care therapies for Idiopathic Pulmonary Fibrosis (IPF).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Phase 3 ISABELA clinical trials for this compound?

A1: The ISABELA 1 and 2 trials were terminated prematurely following a recommendation by an independent data monitoring committee.[1][2] The committee concluded that the benefit-risk profile of this compound no longer supported the continuation of the studies due to a lack of efficacy and safety concerns.[1][3] Specifically, this compound did not demonstrate a significant improvement in lung function, as measured by the annual rate of decline in Forced Vital Capacity (FVC), compared to placebo.[1][3]

Q2: What were the standard of care therapies used in combination with this compound in the ISABELA trials?

A2: In the ISABELA 1 and 2 trials, this compound was administered in addition to the local standard of care for IPF, which included pirfenidone, nintedanib, or neither.[4][5][6] Patients were randomized to receive either 200 mg or 600 mg of this compound, or a placebo, once daily.[4][5]

Q3: What was the most significant safety concern observed in the ISABELA trials?

A3: A key safety concern that emerged from the pooled data of the ISABELA trials was a numerically higher rate of all-cause mortality in the this compound treatment arms compared to the placebo arm.[4][5][7] This finding, coupled with the lack of efficacy, was a major contributor to the decision to halt the trials.[3]

Q4: Were there any specific adverse events that were more prominent in patients receiving this compound in combination with a particular standard of care therapy?

A4: The available data suggests that adverse effects seemed to be more pronounced in patients receiving this compound as a background antifibrotic therapy.[7] For instance, in the 600 mg this compound group, a greater proportion of patients on nintedanib experienced dose reductions or interruptions of their standard of care treatment compared to those on pirfenidone.[8] Diarrhea was the most common treatment-emergent adverse event leading to nintedanib dose reductions.[8]

Q5: How does this compound work?

A5: this compound is a selective inhibitor of the enzyme autotaxin.[3][9] Autotaxin is involved in the production of lysophosphatidic acid (LPA), a signaling molecule that promotes fibrosis. By inhibiting autotaxin, this compound was expected to reduce LPA levels and thereby slow down the fibrotic process in the lungs of IPF patients.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Higher than expected mortality rate in the treatment group A dose-dependent increase in death was associated with this compound in the ISABELA trials.[10] The exact on- or off-target mechanism has not been fully elucidated.Meticulous monitoring of patient safety is paramount. Any increase in mortality in preclinical or clinical studies should trigger a thorough investigation into the potential mechanisms of toxicity. Consider dose-response studies for toxicity and explore potential off-target effects.
Lack of improvement in Forced Vital Capacity (FVC) This compound failed to show a significant effect on the rate of FVC decline compared to placebo in the ISABELA trials.[3][4] This could be due to the specific mechanism of action not being as critical in the overall disease progression as hypothesized, or the patient population selected.Re-evaluate the role of the autotaxin-LPA pathway in the progression of IPF. Consider combination therapies with different mechanisms of action. In future trial design, refine patient selection criteria to identify subgroups that might be more responsive to this therapeutic approach.
Increased adverse events with concomitant nintedanib use A higher incidence of dose reductions or interruptions of nintedanib was observed in patients also receiving 600 mg of this compound, with diarrhea being a common cause.[8] This suggests a potential drug-drug interaction or an additive adverse effect profile.Conduct formal drug-drug interaction studies to understand the pharmacokinetic and pharmacodynamic interplay between this compound and nintedanib. For future combination studies, consider a dose-escalation design for the combination to establish a better-tolerated dose.
Inconsistent or variable FVC measurements FVC measurement can be influenced by patient effort, inconsistent quality control across sites, and comorbidities.[11]Implement rigorous and standardized training for all technicians performing spirometry.[2] Utilize centralized spirometry data review to ensure consistency and quality.[2] Consider more frequent monitoring, potentially including home spirometry, to better assess trends.[11]

Data on Adverse Events

The following tables summarize the key quantitative data on adverse events from the ISABELA 1 and 2 clinical trials.

Table 1: All-Cause Mortality in ISABELA 1 & 2 Trials

TrialThis compound 600 mgThis compound 200 mgPlacebo
ISABELA 1 8.0%4.6%6.3%
ISABELA 2 9.3%8.5%4.7%
Pooled Data 8.9%7.0%5.5%

Source: Maher et al., JAMA, 2023[1]

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in ISABELA 1 & 2 (Pooled Data)

Adverse Event CategoryThis compound 600 mg (N=437)This compound 200 mg (N=436)Placebo (N=433)
Any TEAE 92.2%90.1%90.5%
Any Serious TEAE 35.2%31.2%31.6%
TEAE leading to death 8.9%7.0%5.5%
TEAE leading to discontinuation 13.5%10.3%10.2%
Diarrhea 28.6%23.4%24.0%
Nausea 18.8%16.3%15.7%
Cough 17.6%18.1%19.4%
Nasopharyngitis 15.3%13.5%13.9%
IPF (exacerbation) 12.8%12.4%14.5%

Note: This table presents a selection of common TEAEs. For a complete list, please refer to the primary publication. The data is based on the safety analysis set. Source: Adapted from Maher et al., JAMA, 2023

Experimental Protocols

1. Measurement of Forced Vital Capacity (FVC)

Forced Vital Capacity is a key measure of lung function and was the primary endpoint in the ISABELA trials.[12] While the specific internal standard operating procedures of the clinical trials are not publicly available, a standard clinical protocol for FVC measurement using spirometry is as follows:

  • Objective: To measure the total volume of air a patient can forcibly exhale after a maximal inhalation.

  • Equipment: Calibrated spirometer.

  • Procedure:

    • The patient is seated comfortably.

    • A nose clip is placed on the patient's nose to prevent air from escaping through the nostrils.[13]

    • The patient is instructed to take the deepest breath possible.[13]

    • The patient then seals their lips tightly around the mouthpiece of the spirometer and exhales as hard and as fast as possible for as long as possible.[13][14]

    • The maneuver is repeated at least three times to ensure reproducibility.[14] The two largest FVC values should be within 0.150 L of each other.[14]

  • Quality Control: Regular calibration of the spirometer is essential. Technicians conducting the tests must be well-trained to coach patients effectively to ensure maximal effort. Centralized review of spirometry data is recommended in multicenter trials to ensure consistency.[2]

2. Measurement of Plasma Lysophosphatidic Acid (LPA)

This compound's mechanism of action involves the reduction of LPA levels. Various methods can be used to measure plasma LPA concentrations. A common method used in clinical research is the enzyme-linked immunosorbent assay (ELISA).

  • Objective: To quantify the concentration of LPA in plasma samples.

  • Methodology (General ELISA Protocol):

    • Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is stored at -80°C until analysis.

    • Assay Procedure:

      • A microplate pre-coated with an antibody specific for LPA is used.

      • Standards with known LPA concentrations and the plasma samples are added to the wells of the microplate.

      • A biotin-conjugated antibody specific for LPA is then added.

      • After an incubation period, an enzyme-linked avidin is added, which binds to the biotin.

      • A substrate solution is added, which reacts with the enzyme to produce a colored product.

      • The intensity of the color is measured using a microplate reader, which is proportional to the amount of LPA present in the sample.

    • Data Analysis: A standard curve is generated using the measurements from the standards. The LPA concentrations in the patient samples are then determined by interpolating their absorbance values on the standard curve.

  • Other Methods: Other methods for LPA measurement include liquid chromatography-mass spectrometry (LC-MS), which offers high specificity and sensitivity, and enzymatic cycling assays.[9][15]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast Lysophosphatidylcholine Lysophosphatidylcholine Autotaxin Autotaxin (ATX) Lysophosphatidylcholine->Autotaxin LPA Lysophosphatidic Acid (LPA) Autotaxin->LPA Catalyzes conversion LPA_Receptor LPA Receptor LPA->LPA_Receptor Fibrotic_Response Pro-fibrotic Signaling (e.g., cell proliferation, collagen production) LPA_Receptor->Fibrotic_Response This compound This compound This compound->Autotaxin Inhibits caption This compound Signaling Pathway Experimental_Workflow cluster_patient_recruitment Patient Recruitment & Randomization cluster_treatment_arms Treatment Arms (in combination with Standard of Care) cluster_assessments Assessments cluster_data_analysis Data Analysis P1 IPF Patients Screened P2 Randomized (1:1:1) P1->P2 T1 This compound 600 mg P2->T1 T2 This compound 200 mg P2->T2 T3 Placebo P2->T3 A2 Ongoing Monitoring (Adverse Events, FVC) T1->A2 T2->A2 T3->A2 A1 Baseline Assessments (FVC, Demographics, etc.) A3 End of Study / Early Termination A2->A3 D1 Primary Endpoint Analysis (Rate of FVC Decline) A3->D1 D2 Safety Analysis (Adverse Events, Mortality) A3->D2 caption ISABELA Trials Experimental Workflow

References

Validation & Comparative

Ziritaxestat vs. Other Autotaxin Inhibitors: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autotaxin (ATX), a secreted enzyme, plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of cellular processes.[1][2] The ATX-LPA signaling axis is heavily implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment, proliferation, and survival.[1][3] This has made autotaxin a prime therapeutic target. Ziritaxestat (GLPG1690) was a frontrunner in this class of inhibitors, showing considerable promise in preclinical models before ultimately failing in Phase 3 clinical trials, highlighting the challenges of translating preclinical efficacy to clinical success.[3][4] This guide provides an objective comparison of the preclinical performance of this compound with other notable autotaxin inhibitors, supported by experimental data.

The Autotaxin-LPA Signaling Pathway

The ATX-LPA signaling pathway is a key driver of fibrosis. Autotaxin converts lysophosphatidylcholine (LPC) into LPA in the extracellular space.[2][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cells like fibroblasts and epithelial cells.[2][3] This activation triggers downstream signaling cascades that lead to pro-fibrotic responses, including cell migration, proliferation, and the deposition of extracellular matrix, culminating in tissue scarring.[1] Autotaxin inhibitors aim to block this pathway at its source by preventing the production of LPA.

Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast / Epithelial Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptors (LPARs) LPA->LPAR Binds & Activates Inhibitor Autotaxin Inhibitors (e.g., this compound) Inhibitor->ATX Blocks Downstream Downstream Signaling (G-protein activation) LPAR->Downstream Fibrosis Pro-fibrotic Responses (Migration, Proliferation, ECM Deposition) Downstream->Fibrosis

Figure 1. The Autotaxin-LPA signaling pathway in fibrosis.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies, comparing the in vitro potency and in vivo efficacy of this compound against other autotaxin inhibitors.

Table 1: In Vitro Potency of Autotaxin Inhibitors

InhibitorTargetIC50 (nM)Notes
This compound (GLPG1690) Human ATX49.3 - 132Competitive inhibitor.[6]
Mouse ATX5.0 - 10.9
Cudetaxestat (BLD-0409) Human ATX2.77Non-competitive inhibitor.
BBT-877 Human ATX2.4 - 6.9Potent inhibitor currently in clinical development.[6]
MT-5562F Human ATX0.45Highly potent inhibitor.
Mouse ATX0.15
PAT-505 Human ATX>100Non-competitive inhibitor.[6]
PF-8380 Human ATX2.8Potent inhibitor used in preclinical studies.[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of Autotaxin Inhibitors in Preclinical Fibrosis Models

InhibitorAnimal ModelKey FindingsDosage
This compound (GLPG1690) Bleomycin-induced pulmonary fibrosis (mouse)Significantly reduced lung fibrosis (Ashcroft score) and collagen content.[4][8]10-30 mg/kg, twice daily
Cudetaxestat (BLD-0409) Lung fibrosis model (mouse)Demonstrated direct anti-fibrotic effects on multiple biomarkers.[9]Not specified
BBT-877 Bleomycin-induced pulmonary fibrosis (mouse)Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content.[6]Not specified
MT-5562F Bleomycin-induced lung fibrosis (mouse)Significantly reduced lung fibrotic areas and collagen severity score.30-60 mg/kg, twice daily
PAT-048 Bleomycin-induced dermal fibrosis (mouse)Markedly attenuated dermal fibrosis.[10]Not specified
PF-8380 Bleomycin-induced pulmonary fibrosis (mouse)Abrogated the development of pulmonary fibrosis and decreased collagen deposition.[7][11]Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols cited in the evaluation of these inhibitors.

Bleomycin-Induced Pulmonary Fibrosis Model

This is the most widely used animal model for studying IPF and testing the efficacy of anti-fibrotic agents.[12][13]

  • Animal Selection: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis: A single dose of bleomycin sulfate is administered directly to the lungs, typically via intratracheal or intranasal instillation.[12] This initial injury leads to an inflammatory phase followed by a fibrotic phase, which develops over 14 to 28 days.[12]

  • Inhibitor Administration: Treatment with the autotaxin inhibitor (e.g., this compound) or a vehicle control is typically initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after fibrosis has been established, often 7-14 days post-bleomycin).[6] The drug is usually administered orally once or twice daily.

  • Endpoint Analysis: At the end of the study (e.g., day 21 or 28), the animals are euthanized, and lung tissues are collected for analysis.

    • Histology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity is often quantified using a semi-quantitative method like the Ashcroft score.

    • Biochemical Analysis: The total collagen content in the lungs is measured, often using a hydroxyproline assay, as hydroxyproline is a major component of collagen.

    • Biomarker Analysis: Levels of LPA in plasma or bronchoalveolar lavage fluid (BALF) are measured to confirm target engagement of the ATX inhibitor.[7]

Experimental Workflow cluster_analysis Analysis A 1. Animal Selection (e.g., C57BL/6 Mice) B 2. Fibrosis Induction (Intratracheal Bleomycin) A->B C 3. Treatment Period (Daily oral dosing with ATX inhibitor or vehicle) B->C D 4. Endpoint Analysis (Day 21-28) C->D Histology Histology (Ashcroft Score) D->Histology Collagen Biochemistry (Hydroxyproline Assay) D->Collagen Biomarker Pharmacodynamics (LPA Levels) D->Biomarker

Figure 2. General workflow for a preclinical bleomycin-induced lung fibrosis study.

In Vitro Autotaxin Activity Assay

This assay is used to determine the potency (e.g., IC50) of inhibitors against the autotaxin enzyme.

  • Principle: The assay measures the enzymatic activity of recombinant human or mouse autotaxin. This can be done using various methods, including a fluorogenic assay.[14][15]

  • Fluorogenic Method: A synthetic substrate, such as the LPC analogue FS-3, is used.[14] FS-3 contains a fluorophore and a quencher. In its intact state, fluorescence is suppressed. When ATX cleaves the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[14][15]

  • Procedure:

    • Recombinant ATX enzyme is incubated in a multi-well plate.

    • Varying concentrations of the test inhibitor are added to the wells.

    • The reaction is initiated by adding the fluorogenic substrate (e.g., FS-3).[16]

    • The plate is incubated at 37°C, and the increase in fluorescence is measured over time using a plate reader.[16]

  • Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percentage of inhibition at each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Conclusion

Preclinical models consistently demonstrated that inhibiting the ATX-LPA pathway is a viable anti-fibrotic strategy. This compound showed robust efficacy in these models, effectively reducing collagen deposition and fibrosis scores.[17][18] However, a new generation of autotaxin inhibitors, such as BBT-877 and MT-5562F, have emerged with significantly greater in vitro potency.[6] The ultimate failure of this compound in Phase 3 trials, despite its preclinical promise, serves as a critical reminder of the complexities in translating animal model data to human disease.[3] Factors such as suboptimal target engagement in humans, drug-drug interactions, or pathway redundancies may have contributed to this outcome.[3] The ongoing clinical trials for newer, more potent, and structurally diverse autotaxin inhibitors like cudetaxestat and BBT-877 will be crucial in determining if this therapeutic target can yield a successful treatment for fibrotic diseases.[19][20]

References

Comparative analysis of Ziritaxestat (GLPG1690) and BBT-877

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Autotaxin Inhibitors Ziritaxestat (GLPG1690) and BBT-877 in the Context of Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need for effective and well-tolerated treatments.[1] A key pathological mechanism implicated in IPF is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.[2] Autotaxin (ATX) is an enzyme that generates the bioactive lipid lysophosphatidic acid (LPA), which in turn promotes fibrosis through its receptors.[3][4] This has made ATX a compelling therapeutic target. This guide provides a comparative analysis of two small molecule ATX inhibitors, this compound (GLPG1690) and BBT-877, which have been evaluated for the treatment of IPF.

Both this compound and BBT-877 are designed to be selective inhibitors of autotaxin.[3][5] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[2] Elevated levels of both ATX and LPA have been found in the lungs of IPF patients.[6] By binding to its G protein-coupled receptors (LPARs), particularly LPAR1, LPA triggers downstream signaling cascades that result in fibroblast migration, proliferation, and activation, leading to excessive extracellular matrix deposition and the characteristic scarring of lung tissue seen in IPF.[2][7] this compound and BBT-877 inhibit the enzymatic activity of ATX, thereby reducing the production of pro-fibrotic LPA.[3][6]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_cell Myofibroblast LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptor (LPAR) LPA->LPAR Binds This compound This compound This compound->ATX BBT_877 BBT-877 BBT_877->ATX Signaling Downstream Signaling (e.g., Rho/ROCK) LPAR->Signaling Activates Fibrosis Fibrotic Responses (Migration, Proliferation, ECM Secretion) Signaling->Fibrosis Leads to Preclinical_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Model Select Mice (e.g., C57BL/6) Induction Induce Fibrosis (Intranasal Bleomycin) Animal_Model->Induction Randomization Randomize into Groups (Vehicle, Drug) Induction->Randomization Dosing Oral Administration (e.g., BID for 14 days) Randomization->Dosing Harvest Harvest Lungs Dosing->Harvest Histology Histology (Ashcroft Score) Harvest->Histology Collagen Biochemistry (Collagen Assay) Harvest->Collagen Clinical_Trial_Workflow Screening Patient Screening (IPF Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Treatment Group (e.g., BBT-877 200mg BID) Randomization->Treatment_Arm Placebo_Arm Placebo Group (Matching Placebo BID) Randomization->Placebo_Arm Follow_Up Follow-Up Period (e.g., 24-52 Weeks) - FVC Measurements - Safety Monitoring Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Primary Endpoint Analysis (Change in FVC from Baseline) Follow_Up->Analysis

References

Ziritaxestat: A Cross-Study Comparison of Efficacy in Idiopathic Pulmonary Fibrosis and Systemic Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the clinical trial data for the investigational autotaxin inhibitor, Ziritaxestat (GLPG1690), reveals a stark contrast in its therapeutic potential for Idiopathic Pulmonary Fibrosis (IPF) and Systemic Sclerosis (SSc). While showing initial promise in early-phase IPF studies, this was not replicated in larger, confirmatory trials. Conversely, in patients with SSc, this compound demonstrated a statistically significant improvement in a key disease marker. This guide provides a comprehensive comparison of this compound's efficacy across these two fibrotic diseases, supported by quantitative data from clinical trials and detailed experimental protocols.

Comparative Efficacy of this compound: IPF vs. Systemic Sclerosis

The clinical development of this compound yielded divergent outcomes in the treatment of IPF and SSc. The following table summarizes the key efficacy data from the respective clinical trials.

Clinical TrialDiseasePhasePrimary EndpointThis compound Treatment ArmPlacebo ArmOutcome
FLORA (NCT02738801) Idiopathic Pulmonary Fibrosis (IPF)2aChange from baseline in Forced Vital Capacity (FVC) at 12 weeks+8 mL (mean change)-87 mL (mean change)This compound showed a statistically significant stabilization of FVC compared to placebo.[1]
ISABELA 1 & 2 (NCT03711162, NCT03733444) Idiopathic Pulmonary Fibrosis (IPF)3Annual rate of decline in FVC at 52 weeksNo significant difference compared to placebo.-124.6 mL (ISABELA 1, 600mg), -173.8 mL (ISABELA 2, 600mg)The trials were terminated early due to lack of efficacy and safety concerns.[2]
NOVESA (NCT03798366) Systemic Sclerosis (SSc)2aChange from baseline in modified Rodnan Skin Score (mRSS) at 24 weeks-8.3 (mean change)[3]-5.7 (mean change)[3]This compound demonstrated a statistically significant improvement in mRSS compared to placebo (p=0.0411).[3][4]

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the clinical trial outcomes. Below are the methodologies for the key clinical trials of this compound.

ISABELA 1 and 2 Trials (IPF)

The ISABELA 1 and 2 were two identically designed, Phase 3, randomized, double-blind, placebo-controlled, multicenter studies.[5]

  • Patient Population: Patients diagnosed with IPF.[5]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive either this compound 600 mg, this compound 200 mg, or a matching placebo once daily, in addition to the standard of care (pirfenidone or nintedanib).[5]

  • Primary Outcome: The primary efficacy endpoint was the annual rate of decline in Forced Vital Capacity (FVC) at week 52.[5]

  • Key Secondary Outcomes: These included disease progression, time to first respiratory-related hospitalization, and change from baseline in the St. George’s Respiratory Questionnaire total score.

NOVESA Trial (Systemic Sclerosis)

The NOVESA study was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept trial.[3][6]

  • Patient Population: 33 patients with diffuse cutaneous systemic sclerosis (dcSSc).[3][6]

  • Intervention: Patients were randomized to receive either this compound 600 mg or a placebo once daily for 24 weeks.[4] Most patients were on a background of immunosuppressant therapy.[3]

  • Primary Outcome: The primary endpoint was the change from baseline in the modified Rodnan Skin Score (mRSS) at week 24.[3][4]

  • Secondary and Exploratory Parameters: These included FVC, high-resolution computed tomography (HRCT), safety and tolerability, quality of life (SHAQ), and the Composite Response Index in Systemic Sclerosis (CRISS).[6]

Visualizing the Science Behind this compound

To further elucidate the mechanisms and processes involved in the clinical evaluation of this compound, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis s1 Patient Screening (IPF or SSc Diagnosis) s2 Informed Consent s1->s2 s3 Baseline Assessments (FVC, mRSS, etc.) s2->s3 rand Randomization (1:1 or 1:1:1) s3->rand treat This compound (200mg or 600mg daily) rand->treat placebo Placebo (daily) rand->placebo fu Regular Follow-up Visits (e.g., Week 12, 24, 52) treat->fu placebo->fu end End of Study Assessments (Primary & Secondary Endpoints) fu->end data Data Analysis end->data

Figure 1: Generalized workflow of the this compound clinical trials.

G cluster_pathway Autotaxin-LPA Signaling Pathway in Fibrosis LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA This compound This compound This compound->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Activation Signaling Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT) LPAR->Signaling Fibrosis Pro-fibrotic Cellular Responses (Fibroblast proliferation, collagen deposition) Signaling->Fibrosis

Figure 2: Mechanism of action of this compound in the Autotaxin-LPA pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Ziritaxestat and its Analogues for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the autotaxin inhibitor Ziritaxestat (GLPG1690) and its analogues. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this therapeutic area.

This compound is a potent and selective inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling pathway is implicated in a variety of physiological and pathological processes, including fibrosis.[2] While this compound showed promise in early clinical trials for idiopathic pulmonary fibrosis (IPF), its development was ultimately halted.[3][4] Nevertheless, the exploration of its SAR provides valuable insights for the design of next-generation autotaxin inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro and in vivo inhibitory activities of this compound, its precursor, and other notable autotaxin inhibitors. The data highlights the key structural modifications that led to the discovery of this compound and provides a benchmark for comparison with other chemotypes.

CompoundStructureBiochemical Assay IC50 (nM)Human Plasma Assay IC50 (nM)Rat Plasma Assay IC50 (nM)Mouse Plasma Assay IC50 (nM)hERG Inhibition IC50 (µM)
Lead Compound (1) 2-((6-(4-(2-((R)-2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-methyl-1H-indol-3-yl)thio)pyridin-3-yl)amino)acetic acid27N/A22N/A2.9
This compound (GLPG1690) 2-((2-ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)methylamino)-4-(4-fluorophenyl)thiazole-5-carbonitrile13124254241815
PF-8380 6-(3-(4-(3,4-dichlorobenzyl)piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one2.8101N/AN/A0.48
ONO-8430506 N/A4.5 - 5.1~10 (human)N/A100 (IC90)N/A

Data for Lead Compound (1) and this compound (GLPG1690) from[2]. Data for PF-8380 from[5][6][7]. Data for ONO-8430506 from[8][9]. N/A indicates data not available.

Structure-Activity Relationship Insights

The development of this compound from its lead compound involved key structural modifications aimed at improving its pharmacokinetic profile and reducing off-target effects, particularly hERG inhibition. The initial lead compound, while a potent ATX inhibitor, suffered from poor oral exposure and significant hERG activity.[2]

The critical modifications leading to this compound included:

  • Replacement of the indole scaffold with an imidazo[1,2-a]pyridine core.

  • Introduction of an ethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring.

  • Modification of the piperazine substituent to include a 3-hydroxyazetidin-1-yl-2-oxoethyl group.

  • Replacement of the pyridin-3-ylamino)acetic acid moiety with a 4-(4-fluorophenyl)thiazole-5-carbonitrile group.

These changes successfully reduced hERG inhibition by over 5-fold and improved the overall drug-like properties, albeit with a slight decrease in direct biochemical potency.[2] This highlights a common challenge in drug discovery: balancing potency with safety and pharmacokinetic parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogues.

Autotaxin Inhibition Assay (Amplex Red Method)

This assay is a common in vitro method for measuring the enzymatic activity of autotaxin.[10][11][12]

  • Principle: The assay measures the production of choline, a byproduct of the hydrolysis of lysophosphatidylcholine (LPC) by autotaxin. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the fluorescent product, resorufin, which can be quantified.

  • Reagents:

    • Recombinant human autotaxin

    • Lysophosphatidylcholine (LPC) as the substrate

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Choline oxidase

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Test compounds (this compound, analogues, etc.) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the test compound dilutions, recombinant autotaxin, and the Amplex Red/HRP/choline oxidase reaction mixture.

    • Initiate the enzymatic reaction by adding the LPC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the fluorescence of resorufin using a fluorescence microplate reader (excitation ~540 nm, emission ~590 nm).

    • Calculate the percent inhibition of autotaxin activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Lysophosphatidic Acid (LPA) Production Assay in Plasma (LC-MS/MS)

This assay measures the levels of specific LPA species in plasma samples, providing a more physiologically relevant measure of autotaxin inhibition.[1][13][14]

  • Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify different LPA species from a complex biological matrix like plasma.

  • Sample Preparation:

    • Collect plasma samples from subjects treated with the test compound.

    • Perform a lipid extraction from the plasma using a suitable method (e.g., Bligh-Dyer or Folch extraction) to isolate the lipid fraction containing LPA.

    • Add an internal standard (e.g., a deuterated LPA species) to the samples for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the extracted lipid samples onto a reverse-phase liquid chromatography column to separate the different LPA species based on their hydrophobicity.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target LPA species and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the LPA species of interest.

    • Quantify the amount of each LPA species in the plasma samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

    • Determine the extent of LPA reduction in the plasma of treated subjects compared to a vehicle control.

Visualizing the ATX-LPA Signaling Pathway and Experimental Workflows

To further aid in the understanding of the context of this compound's mechanism and the methods used for its evaluation, the following diagrams are provided.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA hydrolysis This compound This compound This compound->ATX inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR activation Downstream Downstream Signaling (e.g., proliferation, fibrosis) LPAR->Downstream initiates

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Amplex_Red_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound/Analogue) Incubation Combine & Incubate (37°C) Compound->Incubation ATX Autotaxin Enzyme ATX->Incubation ReactionMix Reaction Mix (Amplex Red, HRP, Choline Oxidase) ReactionMix->Incubation Substrate LPC Substrate Substrate->Incubation reaction start Measurement Measure Fluorescence (Ex: 540nm, Em: 590nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the Amplex Red-based autotaxin inhibition assay.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Plasma Plasma Sample Extraction Lipid Extraction Plasma->Extraction ExtractedLPA Extracted LPA Extraction->ExtractedLPA LC Liquid Chromatography (Separation) ExtractedLPA->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantify LPA Species MS->Quantification Comparison Compare to Control Quantification->Comparison

Caption: Workflow for the quantification of LPA in plasma using LC-MS/MS.

References

Evaluating LPA C18:2 as a Pharmacodynamic Biomarker for Ziritaxestat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziritaxestat (GLPG1690) is a potent and selective small-molecule inhibitor of the enzyme autotaxin (ATX).[1][2] Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes, including cell proliferation, migration, and survival.[3][4] The dysregulation of the ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, notably idiopathic pulmonary fibrosis (IPF).[5][6] this compound was developed to treat IPF by reducing the production of pro-fibrotic LPA.[2][7] Although the Phase 3 clinical trials for this compound (ISABELA 1 and 2) were prematurely terminated due to a lack of efficacy, the extensive clinical data generated provides a valuable opportunity to evaluate the utility of lysophosphatidic acid C18:2 (LPA C18:2) as a pharmacodynamic (PD) biomarker for autotaxin inhibition.[2][8]

This guide provides a comprehensive comparison of LPA C18:2 with other potential pharmacodynamic biomarkers for this compound and other autotaxin inhibitors, supported by experimental data and detailed methodologies.

The Autotaxin-LPA Signaling Pathway and this compound's Mechanism of Action

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space. LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that contribute to fibrosis. This compound competitively inhibits the active site of autotaxin, thereby blocking the production of LPA.

Autotaxin-LPA Signaling Pathway Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPARs) LPA->LPAR Binds and activates This compound This compound (GLPG1690) This compound->ATX Inhibits Signaling Downstream Signaling Cascades LPAR->Signaling Initiates Fibrosis Pro-fibrotic Gene Expression Signaling->Fibrosis Leads to

Mechanism of this compound Action

LPA C18:2 as a Pharmacodynamic Biomarker

LPA C18:2, an abundant LPA species in human plasma, has been extensively used as a primary pharmacodynamic biomarker in the clinical development of this compound.[3][8][9] The rationale for its use is that inhibition of autotaxin by this compound should lead to a direct and measurable decrease in the plasma concentration of its product, LPA C18:2.

Experimental Data

Clinical trials with this compound have consistently demonstrated a dose-dependent reduction in plasma LPA C18:2 levels in both healthy volunteers and patients with IPF.

Study Phase Population This compound Dose Mean LPA C18:2 Reduction from Baseline Citation
Phase 1 (SAD)Healthy Volunteers20 mg - 1500 mg (single dose)Up to ~80%[9]
Phase 1 (MAD)Healthy Volunteers150 mg BID, 600 mg QD, 1000 mg QD (14 days)Sustained reduction, plateauing at ~80%[9]
Phase 2a (FLORA)IPF Patients600 mg QD (12 weeks)Consistently decreased[5]
Phase 3 (ISABELA)IPF Patients200 mg QD, 600 mg QDSignificant reduction[8][10]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; QD: Once Daily; BID: Twice Daily

These data strongly support the utility of LPA C18:2 as a sensitive and responsive biomarker for assessing the target engagement of this compound.

Comparison with Alternative Pharmacodynamic Biomarkers

While LPA C18:2 has been the primary focus, other biomarkers could also reflect autotaxin inhibition.

Biomarker Principle Advantages Disadvantages
LPA C18:2 Direct product of the enzymatic reaction.High sensitivity to ATX inhibition; abundant species in plasma.Represents only one of many LPA species; potential for analytical variability.
Total Plasma LPA Measures the entire pool of LPA species.Provides a more comprehensive picture of LPA reduction.May be less sensitive to changes in specific pro-fibrotic LPA species; more complex analytical methods.
Lysophosphatidylcholine (LPC) Substrate of autotaxin.Levels are expected to increase upon ATX inhibition.Changes may be less pronounced and more variable than for LPA; influenced by other metabolic pathways.
Autotaxin Activity Direct measurement of the enzyme's catalytic function.Directly measures the effect of the inhibitor on the target enzyme.Can be influenced by the presence of endogenous substrates and inhibitors; may not fully reflect in vivo activity.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their validation and use in clinical trials.

Quantification of LPA C18:2 in Plasma

The most common method for the quantification of LPA species is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LPA C18:2 Quantification Workflow Experimental Workflow for LPA C18:2 Measurement cluster_workflow start Plasma Sample Collection (EDTA tubes) processing Immediate Centrifugation (to separate plasma) start->processing storage Storage at -80°C processing->storage extraction Lipid Extraction (e.g., Bligh-Dyer method) storage->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (using internal standards, e.g., LPA C17:0) analysis->quantification end Data Reporting (concentration in ng/mL or µM) quantification->end

Workflow for LPA C18:2 Measurement

Key Methodological Considerations:

  • Sample Collection: Blood should be collected in EDTA tubes and processed promptly to prevent ex vivo LPA production.

  • Lipid Extraction: A robust lipid extraction method, such as the Bligh-Dyer or a modified version, is necessary to efficiently isolate LPA from the plasma matrix.

  • Internal Standards: The use of a structurally similar, non-endogenous internal standard (e.g., LPA C17:0) is critical for accurate quantification.[9]

  • LC-MS/MS Parameters: Specific multiple reaction monitoring (MRM) transitions for the desired LPA species and the internal standard must be optimized for sensitivity and specificity.[9]

Measurement of Autotaxin Activity

Several assays are available to measure autotaxin activity in plasma, often relying on a synthetic substrate that produces a fluorescent or colorimetric signal upon cleavage.

Example: FS-3-based Fluorogenic Assay

  • Principle: FS-3 is a synthetic LPC analog that is quenched. Upon cleavage by autotaxin, a fluorophore is released, resulting in an increase in fluorescence.

  • Procedure:

    • Plasma samples are incubated with FS-3.

    • The increase in fluorescence over time is measured using a fluorometer.

    • Activity is calculated based on the rate of fluorescence increase and can be compared to a standard curve of purified autotaxin.

Conclusion

The clinical development of this compound has firmly established LPA C18:2 as a sensitive and reliable pharmacodynamic biomarker for autotaxin inhibition. The consistent and dose-dependent reduction of plasma LPA C18:2 provides robust evidence of target engagement. While other potential biomarkers such as total LPA, LPC, and direct autotaxin activity offer complementary information, LPA C18:2 remains the most extensively validated and practical choice for monitoring the pharmacodynamic effects of autotaxin inhibitors in a clinical setting. The detailed experimental protocols and comparative data presented in this guide can aid researchers in the design and interpretation of studies aimed at developing novel therapies targeting the autotaxin-LPA pathway. Despite the ultimate clinical outcome for this compound in IPF, the learnings from its biomarker strategy are invaluable for the future of drug development in this area.

References

Investigational IPF Drug Safety: A Comparative Analysis of Ziritaxestat and Other Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of investigational therapies for Idiopathic Pulmonary Fibrosis (IPF) is paramount. This guide provides a comparative analysis of the discontinued autotaxin inhibitor, Ziritaxestat, against other notable investigational drugs: Pamrevlumab, Pentraxin-2, and BI 1015550. The data presented is compiled from published clinical trial results.

The development of this compound (GLPG1690) for IPF was halted in 2021 due to an unfavorable benefit-risk profile identified during the Phase 3 ISABELA trials.[1] An Independent Data Monitoring Committee recommended the termination of the studies after a review of unblinded data raised safety concerns, including an increased risk of mortality.[2][3] This outcome underscores the challenging landscape of IPF drug development and highlights the importance of rigorous safety and efficacy evaluation.

In contrast, other investigational agents for IPF are progressing through clinical development, each with a unique mechanism of action and safety profile. This guide will delve into the available safety data for these compounds, offering a structured comparison to inform future research and development efforts.

Comparative Safety Profiles

The following table summarizes the key safety findings from clinical trials of this compound and other selected investigational IPF drugs.

Drug (Trial)Mechanism of ActionKey Adverse EventsSerious Adverse Events & Mortalities
This compound (ISABELA 1 & 2 - Phase 3)Autotaxin InhibitorData on specific non-serious adverse events is limited due to early trial termination.Increased all-cause mortality: - ISABELA 1: 8.0% (600mg), 4.6% (200mg) vs. 6.3% (placebo).[4] - ISABELA 2: 9.3% (600mg), 8.5% (200mg) vs. 4.7% (placebo).[4] The trials were terminated due to these safety concerns and lack of efficacy.[2][4]
This compound (FLORA - Phase 2a)Autotaxin InhibitorMost adverse events were mild to moderate and similar to placebo.[3] Infections and respiratory disorders were the most frequent.One serious adverse event (cholangiocarcinoma) in the this compound group. No deaths were reported in this smaller, shorter trial.[5]
Pamrevlumab (ZEPHYRUS-1 - Phase 3)Connective Tissue Growth Factor (CTGF) InhibitorMajority of treatment-emergent adverse events were mild or moderate.Treatment-emergent serious adverse events were observed in 28.2% of patients in the pamrevlumab group and 34.3% in the placebo group.[6] Mortality rates were similar between the groups (12.7% vs 13.1%).[7] The study did not meet its primary efficacy endpoint.[6]
Pentraxin-2 (Zinpentraxin Alfa) (STARSCAPE - Phase 3)Recombinant human Pentraxin-274.6% of patients receiving zinpentraxin alfa experienced one or more adverse events, compared to 72.3% with placebo.The trial was terminated for futility. No new safety concerns were identified.[8]
Pentraxin-2 (PRM-151) (Phase 2)Recombinant human Pentraxin-2Most common treatment-emergent adverse events were cough, productive cough, fatigue, and headache, with a comparable incidence to placebo.[9]Serious treatment-emergent adverse events occurred in 7.8% of subjects on PRM-151 versus 10.3% on placebo. No safety concerns were raised.[10]
BI 1015550 (Phase 2)Phosphodiesterase 4B (PDE4B) InhibitorThe most frequently reported adverse event was diarrhea (non-serious).[11]Serious adverse events were reported in 6% of the BI 1015550 group and 20% of the placebo group.[12] The drug had an acceptable safety and tolerability profile.[13]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound (ISABELA 1 & 2): These were two identically designed, Phase 3, randomized, double-blind, placebo-controlled trials. A total of 1,306 IPF patients were randomized to receive either 200 mg or 600 mg of this compound, or a placebo, once daily, in addition to standard of care (pirfenidone, nintedanib, or neither). The primary endpoint was the annual rate of decline in Forced Vital Capacity (FVC) at week 52. The trials were prematurely terminated based on the recommendation of an independent data and safety monitoring committee.[1][4]

Pamrevlumab (ZEPHYRUS-1): This was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 356 patients with IPF who were not receiving other antifibrotic treatment. Participants received either 30 mg/kg of Pamrevlumab or a placebo via intravenous infusion every 3 weeks for 48 weeks. The primary outcome was the absolute change in FVC from baseline to week 48.[6][7][14]

Pentraxin-2 (Zinpentraxin Alfa) (STARSCAPE): This was a Phase 3, double-blind, placebo-controlled trial where 664 IPF patients were randomized to receive either 10 mg/kg of zinpentraxin alfa or a placebo intravenously every 4 weeks for 52 weeks. The primary endpoint was the absolute change in FVC from baseline to week 52. The trial was terminated early due to a futility analysis showing no treatment benefit.[15]

BI 1015550 (Phase 2): This was a randomized, double-blind, placebo-controlled trial that assigned 147 IPF patients in a 2:1 ratio to receive either 18 mg of BI 1015550 twice daily or a placebo for 12 weeks. The study included patients both on and off standard antifibrotic therapy. The primary endpoint was the change from baseline in FVC at week 12.[13][16]

Visualizing the this compound Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Ziritaxestat_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) Autotaxin Autotaxin (ATX) LPC->Autotaxin LPA Lysophosphatidic Acid (LPA) Autotaxin->LPA Hydrolysis This compound This compound This compound->Autotaxin Inhibition LPA_Receptor LPA Receptor LPA->LPA_Receptor Binding Signaling_Cascade Pro-fibrotic Signaling Cascade LPA_Receptor->Signaling_Cascade Fibrosis Fibrosis Signaling_Cascade->Fibrosis

Caption: this compound inhibits Autotaxin, blocking LPA production and pro-fibrotic signaling.

References

Safety Operating Guide

Safe Disposal of Ziritaxestat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of Ziritaxestat is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste responsibly. The following protocols are based on available safety data sheets and general best practices for chemical waste management.

Hazard Profile of this compound

Before handling, it is essential to be aware of the hazards associated with this compound. This substance is classified with multiple hazard warnings.[1] Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2]

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.[1]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage.[1]
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[1]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects.[1]
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity, Single Exposure (Category 1)H370: Causes damage to organs.[1]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)H413: May cause long lasting harmful effects to aquatic life.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its contaminated materials involves a systematic approach to ensure safety and regulatory adherence.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Collect all disposables contaminated with this compound, such as gloves, weighing papers, and pipette tips, in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • For this compound dissolved in a solvent, such as DMSO[3][4][5][6], collect it in a designated solvent waste container. Ensure the container is compatible with the solvent used.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific solvent(s) and their approximate concentrations if it is a liquid waste.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Secondary containment should be used for liquid waste containers to prevent spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for waste manifest and pickup requests.

  • Disposal should be conducted by a licensed hazardous waste management company, typically through incineration.[7]

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its potential for long-lasting harmful effects on aquatic life, this compound should never be disposed of down the sink.[1]

  • Avoid Regular Trash Disposal: Contaminated materials and empty containers should not be placed in the regular trash.[8]

  • Consult Local Regulations: Always adhere to your local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ziritaxestat_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_disposal Step 3: Final Disposal start This compound Waste solid Solid Waste (Powder, Gloves, etc.) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps Waste (Needles, etc.) start->sharps solid_container Sealable Bag or Container Label Clearly solid->solid_container liquid_container Leak-Proof Waste Bottle Label Clearly liquid->liquid_container sharps_container Approved Sharps Container sharps->sharps_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Ziritaxestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Ziritaxestat is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as per the available Safety Data Sheet (SDS), indicates multiple health and environmental hazards.[1] It is crucial to handle this compound with care, adhering to all safety precautions to minimize exposure risks.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Skin Sensitization1, 1A, 1BH317: May cause an allergic skin reaction.
Serious Eye Damage/Irritation1H318: Causes serious eye damage.
Respiratory Sensitization1, 1A, 1BH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure)1H370: Causes damage to organs.
Hazardous to the Aquatic Environment (Long-term)4H413: May cause long lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended protective gear.

Table 2: Recommended Personal Protective Equipment for this compound

Body PartEquipmentSpecification
Hands Chemical-resistant glovesInspected before use.
Body Protective clothing/Laboratory coatLong-sleeved and closed.
Eyes/Face Safety glasses with side shields or goggles/Face shieldTo protect against splashes.
Respiratory Appropriate respiratorUse in a well-ventilated area, preferably a fume hood.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust or aerosols.[1]

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, well-ventilated place.[2]

  • The recommended storage temperature for the powder is -20°C.[2]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures for this compound Exposure [1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan

Unused this compound and any contaminated materials should be treated as hazardous waste.

  • Product Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

Always follow your institution's and local environmental regulations for chemical waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Fume Hood b->c d Weighing and Preparation of Solutions c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Doff PPE Correctly g->h j Store Waste in Labeled, Sealed Containers g->j i Wash Hands Thoroughly h->i k Arrange for Professional Disposal j->k

Caption: A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.